ADB-PINACA Pentanoic Acid
Description
Properties
Molecular Formula |
C₁₉H₂₆N₄O₄ |
|---|---|
Molecular Weight |
374.43 |
Synonyms |
5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Pathway & Analysis of ADB-PINACA: The Pentanoic Acid Metabolite
Executive Summary
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class.[1][2][3] Due to the rapid biotransformation of the parent compound, forensic and clinical identification relies heavily on detecting stable urinary metabolites.
The pentanoic acid metabolite (3-[[[1-(aminocarbonyl)-2,2-dimethylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid) represents a critical biomarker. It is formed via the terminal oxidation of the N-pentyl chain. This guide details the metabolic mechanisms, enzymatic drivers, and validated experimental protocols for the isolation and identification of this specific metabolite.
Chemical & Pharmacological Context
Structural Identity
ADB-PINACA is characterized by an indazole core linked to a tert-leucinamide moiety and an N-pentyl chain. The lipophilicity of the pentyl chain facilitates blood-brain barrier penetration but also serves as the primary site for Phase I oxidative metabolism.
| Feature | Parent: ADB-PINACA | Metabolite: ADB-PINACA Pentanoic Acid |
| CAS Number | 1633766-73-0 | 2460433-29-6 |
| Formula | C₁₉H₂₈N₄O₂ | C₁₉H₂₆N₄O₄ |
| Molar Mass | 344.45 g/mol | 374.44 g/mol |
| Key Modification | Intact N-pentyl chain | Terminal methyl oxidized to carboxylic acid |
| Detection Window | Short (Serum/Blood only) | Extended (Urine, >72 hours) |
The Convergence Factor
It is critical to note that 5F-ADB-PINACA (the 5-fluoro analog) also metabolizes to the pentanoic acid metabolite via oxidative defluorination. Therefore, while the pentanoic acid metabolite confirms ingestion of an ADB-PINACA-type substance, distinguishing the specific parent requires monitoring unique minor metabolites (e.g., specific hydroxylated isomers).[3]
Metabolic Pathway Mechanics
The biotransformation of ADB-PINACA to its pentanoic acid metabolite follows a sequential Phase I oxidation pathway, predominantly mediated by the Cytochrome P450 (CYP) enzyme system in the liver.
Step-by-Step Biotransformation
-
Substrate Binding: ADB-PINACA binds to the active site of hepatic CYP enzymes (primarily CYP3A4).
-
Omega-Hydroxylation: The terminal methyl group (C5) of the pentyl chain undergoes hydroxylation, forming 5-hydroxy-ADB-PINACA .
-
Alcohol Oxidation: The 5-hydroxyl group is further oxidized by alcohol dehydrogenases (ADH) or CYPs to an aldehyde intermediate (transient).
-
Carboxylic Acid Formation: The aldehyde is rapidly oxidized to a carboxylic acid, yielding the stable ADB-PINACA pentanoic acid metabolite .
Enzymatic Drivers
-
CYP3A4: The primary catalyst for the initial hydroxylation and subsequent oxidation of the alkyl chain.
-
CYP2C9 & CYP1A2: Play secondary roles in minor hydroxylation pathways but are less dominant in the formation of the terminal acid.
Pathway Visualization
The following diagram illustrates the oxidative pathway and the convergence from the fluorinated analog.
Figure 1: Metabolic pathway showing the formation of the pentanoic acid metabolite from ADB-PINACA and its convergence with 5F-ADB-PINACA.
Experimental Validation Protocols
To validate this pathway or detect the metabolite in biological matrices, the following protocols are recommended. These methodologies prioritize the preservation of polar acid metabolites.
In Vitro Generation (Hepatocyte Incubation)
Objective: To generate a full metabolic profile for reference standard identification.
-
Reagents: Pooled cryopreserved human hepatocytes (1 × 10⁶ cells/mL), Krebs-Henseleit buffer (pH 7.4).
-
Incubation:
-
Pre-incubate hepatocytes for 10 min at 37°C.
-
Spike with ADB-PINACA (final conc. 10 µM).
-
Incubate for 0, 1, and 3 hours in a shaking water bath.
-
-
Termination: Quench reaction with ice-cold acetonitrile (containing 0.1% formic acid) in a 1:1 ratio.
-
Clarification: Centrifuge at 15,000 × g for 10 min at 4°C. Supernatant is ready for LC-MS/MS.
Analytical Detection (LC-MS/MS)
Objective: Specific detection of the pentanoic acid metabolite in urine.
Sample Preparation (QuEChERS):
-
Step 1: Add 1 mL urine to a tube containing MgSO₄ and NaCl.
-
Step 2: Add 2 mL acetonitrile, vortex for 1 min, centrifuge.
-
Step 3: Transfer supernatant to a dispersive SPE tube (PSA/C18) to remove matrix interferences (urea/pigments) while retaining the acidic metabolite.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins. The pentanoic acid metabolite typically elutes earlier than the parent due to increased polarity.
MRM Transitions (Precursor -> Product):
-
Quantifier: m/z 375.2 → 233.1 (Indazole core retention)
-
Qualifier: m/z 375.2 → 145.0 (Indazole fragment)
-
Note: Precursor ion is [M+H]⁺ = 375.2 for the pentanoic acid metabolite.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and detection of ADB-PINACA pentanoic acid metabolite.
Forensic & Clinical Significance[1][2][3][4]
Detection Windows
-
Parent Compound: Rapidly cleared from blood; rarely detectable in urine.
-
Pentanoic Acid Metabolite: Highly stable; detectable in urine for 3–5 days post-ingestion. This extended window makes it the primary target for abstinence control and forensic toxicology.
Stability
The carboxylic acid moiety confers high stability in stored urine samples compared to the labile amide linker of the parent compound. However, samples should be stored at -20°C to prevent bacterial degradation.
Interpretation Challenges
Because 5F-ADB-PINACA also yields this metabolite, a positive finding for "ADB-PINACA pentanoic acid" must be reported carefully.[3] It indicates ingestion of an ADB-PINACA variant. Definitive identification of the specific parent drug requires the detection of unique minor metabolites (e.g., 5-fluoro-specific fragments for the analog).
References
-
Diao, X., et al. (2017).[3] "Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry." Clinical Chemistry. Link
-
Cayman Chemical. (n.d.). "ADB-PINACA Pentanoic Acid Metabolite Product Information." Cayman Chemical.[1][4] Link
-
Kronstrand, R., et al. (2022). "The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework." Drug Testing and Analysis. Link
-
Wohlfarth, A., et al. (2015). "CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48."[5] The AAPS Journal. Link
-
Kusano, M., et al. (2018). "Identification of Synthetic Cannabinoid 5F-ADB and Its Metabolite in Urine Sample." Journal of Pure and Applied Chemistry Research. Link
Sources
Pharmacokinetics of ADB-PINACA Pentanoic Acid in Human Plasma
The following technical guide details the pharmacokinetics, metabolic fate, and analytical detection of ADB-PINACA pentanoic acid in human plasma.
A Technical Guide for Forensic & Clinical Analysis
Executive Summary: The "Ghost" and the "Footprint"
In the analysis of synthetic cannabinoids (SCs), ADB-PINACA represents a significant challenge due to its rapid elimination and high potency. The parent compound acts as a "ghost"—often undetectable in blood by the time a sample is collected (typically <24 hours post-ingestion).
ADB-PINACA pentanoic acid (the terminal carboxylate metabolite) is the "footprint." It serves as the primary stable biomarker for proving exposure when the parent drug is absent. This guide provides the pharmacokinetic (PK) grounding required to utilize this metabolite effectively in forensic and clinical settings, transitioning from in vitro hepatocyte data to in vivo plasma interpretation.
Chemical Identity & Metabolic Pathway
ADB-PINACA is an indazole-based synthetic cannabinoid. Its lipophilicity drives rapid distribution to the CNS and adipose tissue, followed by extensive hepatic metabolism.
Metabolic Mechanism
The primary metabolic clearance of ADB-PINACA involves oxidation of the N-pentyl chain.
-
Phase I Hydroxylation: The terminal methyl group of the pentyl tail is hydroxylated by CYP450 enzymes (primarily CYP3A4 and CYP2C19).
-
Oxidation: The hydroxyl group is rapidly oxidized to a carboxylic acid, forming ADB-PINACA pentanoic acid .
-
Stability: Unlike the amide hydrolysis pathway (which cleaves the tert-leucine moiety), the pentanoic acid metabolite retains the core structure, making it a specific marker for ADB-PINACA (and potentially 5F-ADB-PINACA via oxidative defluorination, though less common).
Pathway Visualization
Figure 1: The oxidative pathway converting the lipophilic parent into the polar acid metabolite.
Pharmacokinetic Profile in Human Plasma
The utility of ADB-PINACA pentanoic acid lies in its differential kinetics compared to the parent.
Comparative Pharmacokinetics
| Parameter | ADB-PINACA (Parent) | ADB-PINACA Pentanoic Acid (Metabolite) |
| Detection Window | Acute (<24 hours) . Often undetectable in plasma by the time of medical intervention. | Extended (Up to 72 hours) . Detectable days after ingestion, bridging the gap between impairment and sampling. |
| Tmax (Time to Peak) | Rapid (< 10-20 mins via inhalation). | Delayed. Peaking as parent levels decline (est. 1-4 hours post-ingestion). |
| Plasma Stability | Low. Subject to enzymatic hydrolysis and thermal degradation. | High. Thermally stable in plasma; resistant to spontaneous hydrolysis. |
| Protein Binding | High (>95%).[1] | High (>90%). Acidic nature increases binding to albumin. |
| Forensic Significance | Indicates very recent use or overdose. | Indicates exposure. Presence without parent suggests use >24h prior. |
Stability & Degradation
Researchers must adhere to strict storage protocols. While the pentanoic acid metabolite is more stable than the parent, it is not immortal.
-
Room Temperature (20°C): Stable for ~5 weeks (significantly longer than parent).
-
Refrigerated (4°C): Stable for >3 months.
-
Frozen (-20°C): Indefinite stability (recommended for long-term storage).
-
Freeze-Thaw: Resistant to at least 3 freeze-thaw cycles without significant concentration loss (<10%).
Analytical Protocol: LC-MS/MS Quantification
To accurately quantify this metabolite, laboratories must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation (Protein Precipitation)
-
Matrix: 100 µL Human Plasma.
-
Precipitation Agent: 300 µL cold Acetonitrile (containing Internal Standard, e.g., ADB-PINACA-d9 or similar deuterated analog).
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to autosampler vial. Dilute 1:1 with mobile phase A if peak shape is poor.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Ionization: ESI Positive Mode.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| ADB-PINACA Pentanoic Acid | 375.2 [M+H]+ | 358.2 | 241.1 | 20 - 30 |
| Internal Standard (d5/d9) | Varies | Varies | Varies | Varies |
Note: The transition 375.2 -> 358.2 corresponds to the loss of ammonia/hydroxyl group, a common fragmentation for this class. The 241.1 ion often represents the core indazole fragment.
Analytical Workflow Diagram
Figure 2: Standardized workflow for extraction and quantification.
Forensic Interpretation & Case Context
When interpreting results, the presence of ADB-PINACA pentanoic acid without the parent compound is a common scenario in non-fatal intoxications and traffic safety cases.
-
Impairment Correlation: Detection of the metabolite proves past exposure but does not strictly correlate with current impairment in the same way a blood-alcohol level does. However, due to the high potency of ADB-PINACA, residual effects (or "hangover" effects) may persist while the metabolite is present.
-
The "3-Day Window": In case series, the parent drug is rarely found beyond 24 hours. The pentanoic acid metabolite extends the retrospective window of detection to approximately 72 hours, making it the critical link in cases where sampling is delayed (e.g., sexual assault or delayed traffic stops).
-
Differentiation: This metabolite helps distinguish ADB-PINACA from other structural analogs, although care must be taken with 5-fluoro analogs (like 5F-ADB-PINACA), which can theoretically produce the same pentanoic acid metabolite via oxidative defluorination, though they typically favor their own specific metabolites (e.g., 5-OH-pentyl).[3]
References
-
Diao, X., et al. (2017). "Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry." Clinical Chemistry. Link
-
Krotulski, A. J., et al. (2021). "Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment." Journal of Analytical Toxicology. Link
-
Cayman Chemical. (2023).[4] "ADB-PINACA pentanoic acid metabolite Product Information." Cayman Chemical Technical Data. Link
-
World Health Organization. (2021). "Critical Review Report: ADB-PINACA." WHO Expert Committee on Drug Dependence. Link
-
Moosmann, B., et al. (2018).[5] "Detection of the synthetic cannabinoid 5F-ADB in human blood and urine: a case series." Forensic Science International.[1][5] Link
Sources
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [journals.eco-vector.com]
Identification of major ADB-PINACA metabolites in urine
Executive Summary
This technical guide details the identification of ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) metabolites in human urine. ADB-PINACA is a potent synthetic cannabinoid (indazole-3-carboxamide class) often found in "Spice" or "K2" products.
Because the parent compound is rapidly metabolized and rarely detectable in urine, forensic confirmation relies entirely on identifying specific Phase I and Phase II metabolites. This guide focuses on the LC-MS/MS and LC-HRMS workflows required to distinguish ADB-PINACA from its structural analog, 5F-ADB-PINACA , a critical distinction for legal proceedings.[1]
Metabolic Logic & Biomarker Selection
The Challenge of Structural Analogs
ADB-PINACA differs from 5F-ADB-PINACA only by a single terminal fluorine atom on the pentyl chain.
-
Shared Metabolite: Both compounds can metabolize to ADB-PINACA pentanoic acid (via terminal oxidation for ADB-PINACA, or oxidative defluorination for 5F-ADB-PINACA).[1] Therefore, detecting the pentanoic acid metabolite alone is insufficient to prove ADB-PINACA ingestion.
-
Specific Biomarkers: To confirm ADB-PINACA specifically, researchers must target metabolites that retain the intact pentyl chain without defluorination artifacts.
Major Metabolic Pathways
Research using human hepatocytes and authentic urine samples has established the following primary pathways:
-
Hydroxylation: Occurs primarily on the pentyl tail (positions 4 and 5) and less frequently on the indazole core.
-
Oxidation: The terminal methyl group oxidizes to a carboxylic acid (Pentanoic Acid metabolite).
-
Glucuronidation: Hydroxylated metabolites are heavily conjugated with glucuronic acid (Phase II), necessitating enzymatic hydrolysis for optimal detection.
Figure 1: ADB-PINACA Metabolic Pathway & Biomarker Specificity
Caption: Pathway showing the formation of specific hydroxylated markers versus the non-specific pentanoic acid metabolite shared with 5F-ADB-PINACA.
Analytical Methodology
Reagents & Standards
-
Reference Standards: ADB-PINACA, ADB-PINACA pentanoic acid, ADB-PINACA 5-hydroxy metabolite (Cayman Chemical or equivalent).
-
Internal Standard: ADB-PINACA-d9 or deuterated metabolite analogs.
-
Enzyme:
-glucuronidase (recombinant or E. coli derived) is mandatory to deconjugate Phase II metabolites and increase sensitivity.
Sample Preparation Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) , which offers a balance of cost-efficiency and matrix cleanliness for urine.
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Hydrolysis (Critical):
-
Add 50 µL of
-glucuronidase solution in acetate buffer (pH 5.0). -
Add 20 µL of Internal Standard working solution.[2]
-
Incubate at 60°C for 60 minutes .
-
Note: Failure to hydrolyze can result in false negatives for the primary hydroxylated biomarkers.
-
-
Extraction:
-
Add 1.0 mL of Ethyl Acetate .
-
Vortex vigorously for 2 minutes; centrifuge at 3,500 rpm for 5 minutes.
-
-
Reconstitution:
-
Transfer the supernatant (organic layer) to a clean vial.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50).
-
LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
Figure 2: Analytical Workflow
Caption: Validated workflow ensuring deconjugation of glucuronides prior to instrumental analysis.
Identification & Data Interpretation
To confirm intake, you must identify the monohydroxylated metabolites. Relying solely on the pentanoic acid metabolite is scientifically unsound for specific identification due to the 5F-analog overlap.
Mass Transitions (MRM)
The following table summarizes the key transitions for a Triple Quadrupole system.
| Metabolite Name | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Relative to Parent |
| ADB-PINACA (Parent) | 345.2 | 300.2 | 215.1 | 1.00 |
| 5-OH-ADB-PINACA | 361.2 | 300.2 | 145.1 | ~0.65 (Earlier) |
| ADB-PINACA Pentanoic Acid | 375.2 | 357.2 | 300.2 | ~0.55 (Earlier) |
Note: The +16 Da shift indicates hydroxylation (345 → 361), while the oxidation to acid results in a +30 Da shift from parent (345 → 375).
Differentiation Logic
-
Screening: Detect
375.2 (Pentanoic Acid). If positive, the sample contains either ADB-PINACA or 5F-ADB-PINACA. -
Confirmation: Look for
361.2 (Hydroxylated).-
Presence of 5-OH-ADB-PINACA (
361.2): Confirms ADB-PINACA . -
Absence of 361.2 + Presence of oxidative defluorinated metabolites: Suggests 5F-ADB-PINACA .
-
References
-
Carlier, J., et al. (2017). "Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry."[4] Clinical Chemistry, 63(6), 1008-1021. Link
-
Cayman Chemical. "ADB-PINACA Pentanoic Acid Metabolite Product Information." Cayman Chemical Product Database. Link
-
Kusano, M., et al. (2018). "Identification of metabolites of 5F-ADB in human urine by LC-Q-TOFMS."[5] Forensic Toxicology, 36, 199–206. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Perspectives on drugs: Synthetic cannabinoids in Europe." Link
Sources
- 1. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. jpacr.ub.ac.id [jpacr.ub.ac.id]
Technical Whitepaper: Physicochemical Profiling and Bioanalytical Significance of ADB-PINACA Pentanoic Acid
[1][2]
Executive Summary
ADB-PINACA Pentanoic Acid (C₁₉H₂₆N₄O₄) represents a critical Phase I metabolite of the synthetic cannabinoid ADB-PINACA.[1][2][3][4] Unlike the parent compound, which is highly lipophilic and rapidly cleared from the blood, this carboxylated metabolite exhibits increased polarity and an extended half-life in urinary matrices. For forensic and clinical researchers, this molecule is not merely a degradation product; it is the primary biomarker for retrospective confirmation of ADB-PINACA consumption.
This guide details the physicochemical architecture of the metabolite, delineates its metabolic genesis via Cytochrome P450 oxidation, and provides a field-validated LC-MS/MS protocol for its isolation and quantification.
Physicochemical Architecture
Understanding the molecular shift from the parent drug to its pentanoic acid derivative is essential for designing extraction methodologies.[2] The oxidation of the terminal methyl group on the pentyl chain introduces a carboxylic acid moiety, significantly altering the LogP and pKa profile.[2]
Core Molecular Data[4]
| Property | Specification |
| Compound Name | ADB-PINACA pentanoic acid metabolite |
| Synonyms | ADB-PINACA N-pentanoic acid; ADB-PINACA 5-anoic acid |
| CAS Number | 2460433-29-6 (Cayman); 2104038-51-7 (Cerilliant) |
| Molecular Formula | C₁₉H₂₆N₄O₄ |
| Exact Mass | 374.20 g/mol |
| Molecular Weight | 374.43 g/mol |
| Structural Feature | 1H-indazole-3-carboxamide core with oxidized pentyl tail |
Solubility and Stability Profile
The introduction of the carboxyl group (-COOH) creates a pH-dependent solubility profile.[1][2][4]
-
Lipophilicity (LogP): The parent ADB-PINACA is highly lipophilic (LogP ~4-5).[1][2][4] The pentanoic acid metabolite is significantly more polar (Estimated LogP ~1.5 - 2.5), reducing its retention on C18 columns unless the pH is controlled.[1][2][4]
-
pKa: The terminal carboxylic acid has a pKa of approximately 4.8 .[2]
-
Solubility:
Metabolic Genesis: The Deactivation Pathway[2]
The formation of ADB-PINACA pentanoic acid is a result of oxidative metabolism intended to detoxify the xenobiotic. This pathway is mediated primarily by hepatic Cytochrome P450 enzymes (CYP3A4 and CYP2C9).[1][2][4]
Mechanism of Action[2]
-
Omega-Hydroxylation: The terminal methyl group of the pentyl chain is hydroxylated to form the 5-hydroxypentyl metabolite.[1][2][4]
-
Oxidation: The hydroxyl group is further oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the pentanoic acid metabolite.[2]
-
Pharmacological Impact: While hydroxylated metabolites may retain some affinity for CB1 receptors, the carboxylation (pentanoic acid formation) generally abolishes receptor affinity, effectively "deactivating" the psychoactive potential.[2]
Metabolic Pathway Diagram[1]
Figure 1: Hepatic biotransformation of ADB-PINACA. The transition from parent to pentanoic acid increases polarity, facilitating renal excretion.[2]
Bioanalytical Protocol: Validated LC-MS/MS Workflow
Objective: Isolate and quantify ADB-PINACA pentanoic acid from human urine. Challenge: The metabolite exists in equilibrium between free acid and glucuronide conjugates. Furthermore, its polarity requires precise pH control during Solid Phase Extraction (SPE).[1][2][4]
Reagents & Standards
-
Internal Standard: ADB-PINACA pentanoic acid-d₄ (Deuterated).[1][2][4]
-
Enzyme:
-Glucuronidase (E. coli or Helix pomatia).[1][2][4] -
SPE Cartridges: Mixed-mode Cation Exchange (MCX) or Polymeric Reversed Phase (e.g., Oasis HLB).[1][2][4] Note: Mixed-mode is preferred to remove matrix interferences.[1][2][4]
Step-by-Step Methodology
Step 1: Hydrolysis (Critical) The pentanoic acid metabolite often undergoes Phase II glucuronidation.[1][2][4] To measure the total concentration, hydrolysis is mandatory.
-
Add 50 µL
-glucuronidase buffer (pH 5.0).[1][2][4] -
Incubate at 55°C for 45 minutes. Validation Note: Ensure temperature does not exceed 60°C to prevent thermal degradation.
Step 2: pH Adjustment & Extraction
-
Theory: To extract the acid, we must suppress ionization (protonate the COO⁻ to COOH) or utilize an anion exchange mechanism.[2] For standard Polymeric Reversed Phase (HLB):
-
Action: Acidify sample with 20 µL Formic Acid or 0.1M HCl to achieve pH ~3.0.
-
Why? At pH 3.0 (below pKa 4.8), the metabolite is neutral and binds to the hydrophobic sorbent.[2]
-
-
Load: Pass sample through the conditioned SPE cartridge.[2]
-
Wash: 5% Methanol in water (removes salts/proteins).[1][2][4]
Step 3: LC-MS/MS Parameters [1][2][4][6][7][8]
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][4][7][9]
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes. The acid metabolite elutes earlier than the parent compound due to higher polarity.[2]
-
Transitions (MRM):
-
Quantifier: 375.2
214.1 -
Qualifier: 375.2
145.0
-
Analytical Workflow Diagram
Figure 2: Optimized extraction workflow ensuring recovery of the polar acid metabolite via pH manipulation.[1][2][4]
References
-
Carlier, J., et al. (2017).[1][2][4] Metabolism of the synthetic cannabinoid ADB-PINACA in pooled human liver microsomes and urine. Forensic Toxicology , 35(2). Retrieved from [Link]
-
Kusano, M., et al. (2018).[1][2][4][7] Identification of metabolites of the synthetic cannabinoid 5F-ADB in human urine. Drug Testing and Analysis . Retrieved from [Link][1][2][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AB-PINACA pentanoic acid metabolite | C18H24N4O4 | CID 102334107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
In Vitro Metabolism of ADB-PINACA Using Human Liver Microsomes: A Technical Guide
Executive Summary
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) implicated in severe intoxications and fatalities.[1][2][3] Due to its high potency and rapid clearance, the parent compound is rarely detectable in biological matrices (urine/blood) shortly after consumption. Consequently, the identification of specific Phase I metabolites is the primary mechanism for forensic confirmation of intake.[1]
This guide details the protocol for characterizing the metabolic profile of ADB-PINACA using Human Liver Microsomes (HLM) . It focuses on the oxidative biotransformations mediated by Cytochrome P450 (CYP) enzymes, providing a robust workflow for metabolite generation, identification via LC-HRMS, and forensic differentiation from its fluorinated analog, 5F-ADB-PINACA.
Part 1: Chemical Identity & Metabolic Context[3]
Understanding the substrate is the first step in experimental design. ADB-PINACA possesses an indazole core, a tert-leucine-derived amide linker, and a pentyl tail.
| Feature | Specification |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
| Formula | C₁₉H₂₈N₄O₂ |
| Exact Mass | 344.2212 Da |
| [M+H]⁺ | 345.2285 |
| Key Metabolic Sites | Pentyl chain (Hydroxylation/Oxidation), Indazole core (minor), Amide linker (Hydrolysis) |
| Primary Enzymes | CYP3A4, CYP2C19 (Major Phase I), Carboxylesterases (Amide hydrolysis) |
The Forensic Challenge: Differentiation
A critical objective of this protocol is to generate metabolites that distinguish ADB-PINACA from 5F-ADB-PINACA .[1] Both compounds can metabolize to ADB-PINACA pentanoic acid (via terminal oxidation for ADB-PINACA, or oxidative defluorination for 5F-ADB-PINACA).[1][3] Therefore, detection of hydroxylated metabolites retaining the intact pentyl chain is essential for specific identification.
Part 2: Experimental Design
The Incubation System
Human Liver Microsomes (HLM) are selected over hepatocytes for this specific protocol to isolate Phase I oxidative metabolism (CYP450-mediated).
-
Microsome Source: Pooled HLM (minimum 50 donors) to average out inter-individual polymorphic variability (e.g., CYP2C19 poor metabolizers).
-
Protein Concentration: 0.5 mg/mL. Rationale: High enough to ensure metabolite formation, low enough to minimize non-specific binding (NSB).
-
Substrate Concentration: 10 µM. Rationale: Ensures saturation of high-affinity/low-capacity enzymes while remaining physiologically relevant for toxicological screening.[3]
Cofactor Regeneration
CYP450 enzymes require NADPH and molecular oxygen. An NADPH-regenerating system is preferred over direct NADPH addition to maintain constant cofactor levels throughout the 60-minute incubation.[3]
-
System: Glucose-6-phosphate (G6P) + Glucose-6-phosphate dehydrogenase (G6PDH) + NADP+.[3]
Part 3: Step-by-Step Protocol
This protocol is designed as a self-validating system with positive and negative controls.
Reagents Preparation[2][4]
-
Phosphate Buffer (100 mM, pH 7.4): Dissolve 1.78 g Na₂HPO₄·2H₂O and 1.36 g KH₂PO₄ in 200 mL ultrapure water. Adjust pH to 7.4.
-
Substrate Stock: Dissolve ADB-PINACA in Methanol to 10 mM. Dilute to 1 mM in buffer (1% final organic solvent in incubation).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., ADB-PINACA-d9).
Experimental Workflow
-
Pre-Incubation:
-
In a 1.5 mL Eppendorf tube, combine:
-
Phosphate Buffer
-
Pooled HLM (Final conc: 0.5 mg/mL)
-
ADB-PINACA (Final conc: 10 µM)[3]
-
-
Volume Check: Adjust buffer so final volume will be 200 µL after NADPH addition.
-
Incubate at 37°C for 5 minutes (shaking water bath). This equilibrates the temperature and allows substrate-enzyme binding.
-
-
Initiation:
-
Add NADPH Regenerating System (or 1 mM NADPH final conc) to initiate the reaction.
-
Start Timer.
-
-
Controls (Run in parallel):
-
Negative Control:[4] HLM without NADPH (assesses non-CYP degradation).
-
Heat-Inactivated Control: Boiled HLM (assesses chemical instability).
-
Positive Control: Testosterone (20 µM) incubated with HLM (verifies CYP3A4 activity via 6β-hydroxytestosterone formation).
-
-
Termination:
-
At T=60 min , add 200 µL Ice-cold Quenching Solution .
-
Mechanism: Organic solvent precipitates proteins, stopping enzymatic activity immediately.
-
-
Extraction:
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials for analysis.
-
Workflow Diagram (DOT)
Caption: Linear workflow for the in vitro incubation of ADB-PINACA with HLM.
Part 4: Analytical Methodology (LC-HRMS)
High-Resolution Mass Spectrometry (HRMS) is required to distinguish isobaric metabolites and determine accurate mass.
-
Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.[3]
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode.
Target Metabolite Table
| Metabolite ID | Biotransformation | Formula | [M+H]⁺ (Theoretical) | Key Fragments (m/z) |
| Parent | None | C₁₉H₂₈N₄O₂ | 345.2285 | 300.17, 215.15, 145.04 |
| M1 | Monohydroxylation (Pentyl tail) | C₁₉H₂₈N₄O₃ | 361.2234 | 300.17, 317.17 (OH-tail) |
| M2 | Ketone formation (Pentyl tail) | C₁₉H₂₆N₄O₃ | 359.2078 | 315.15 |
| M3 | Amide Hydrolysis (ADB-PINACA COOH) | C₁₃H₁₆N₂O₂ | 233.1285 | 145.04 |
| M4 | Terminal Oxidation (Pentanoic Acid) | C₁₉H₂₆N₄O₄ | 375.2027 | 331.15 |
Note: M4 (Pentanoic acid metabolite) is common to both ADB-PINACA and 5F-ADB-PINACA.[3] M1 and M2 are critical for specific identification.
Part 5: Metabolic Pathway Analysis
The metabolism of ADB-PINACA in HLM is dominated by Phase I oxidation . While amide hydrolysis occurs, it is often mediated by carboxylesterases (CES) which are present in microsomes but more abundant in S9 fractions or whole hepatocytes. However, CYP-mediated hydroxylation of the pentyl chain is the definitive microsomal pathway.
Key Pathways[6]
-
Hydroxylation (Major): Occurs primarily on the pentyl side chain (positions 4' and 5'). Mediated largely by CYP3A4 and CYP2C19 .
-
Oxidation to Ketone: Secondary oxidation of hydroxylated metabolites.
-
Terminal Oxidation: Oxidation of the terminal methyl group to a carboxylic acid (M4).
-
Amide Hydrolysis: Cleavage of the amide bond to form the indazole carboxylic acid and tert-leucinate.
Metabolic Pathway Diagram (DOT)
Caption: Metabolic map of ADB-PINACA showing major Phase I biotransformations in HLM.
Part 6: References
-
Takayama, T. et al. (2014). "In vitro and in vivo metabolism of the synthetic cannabinoid ADB-PINACA." Forensic Toxicology.
-
Wohlfarth, A. et al. (2017). "Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry." Clinical Chemistry.
-
Sia, C.H. et al. (2021). "Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse." Clinical Chemistry.
-
Kronstrand, R. et al. (2022). "Metabolism of the synthetic cannabinoid ADB-BUTINACA in human hepatocytes and urine." Drug Testing and Analysis.
-
Park, M. et al. (2020). "Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes." Pharmaceutics.
Sources
Toxicological & Pharmacological Profiling of ADB-PINACA Metabolites: A Technical Guide
Executive Summary
ADB-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class.[1] Unlike earlier generations of SCRAs (e.g., JWH-018) or unstable ester-linked analogs (e.g., 5F-MDMB-PINACA), ADB-PINACA exhibits a distinct metabolic profile driven by its robust amide linker.[2] This structural feature delays hydrolysis, favoring the formation of hydroxylated metabolites that often retain significant affinity for Cannabinoid Receptor 1 (CB1).
This guide provides a technical deep-dive into the metabolic fate of ADB-PINACA, quantifying the biological activity of its metabolites and establishing a validated workflow for their detection in biological matrices.
Structural Architecture & Metabolic Stability[3]
To understand the toxicology of ADB-PINACA, one must first analyze its chemical scaffold.
-
Linker: Carboxamide (chemically stable).[1]
-
Tail: Pentyl chain (primary site of oxidative metabolism).[1][3]
-
Head: tert-leucine derived amide (provides steric bulk, resisting enzymatic cleavage).[2]
Critical Insight: The amide linker in ADB-PINACA is significantly more resistant to enzymatic hydrolysis than the ester linker found in "MDMB" or "MMB" type cannabinoids.[1] Consequently, while ester-linked drugs are rapidly deactivated to carboxylic acids, ADB-PINACA persists longer in vivo, and its primary metabolic clearance is through oxidative hydroxylation of the pentyl chain rather than immediate inactivation.[2]
Metabolic Pathways: The Biotransformation Engine[1]
Metabolism of ADB-PINACA occurs primarily in the liver via Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C19).[1] The metabolic cascade bifurcates into two distinct pathways with opposing toxicological outcomes:
-
Bioactivation/Retention Pathway: Hydroxylation of the pentyl tail.[1][3] These metabolites often remain active.[1]
-
Inactivation Pathway: Hydrolysis of the terminal amide.[1][3] This renders the molecule pharmacologically inert.[1][3]
Visualization: Metabolic Fate of ADB-PINACA[1][2][4][5][6][7][8][9][10]
Figure 1: Metabolic pathway of ADB-PINACA.[1][4][5][6][7][8][9] The red node highlights the retention of biological activity in hydroxylated metabolites, a key factor in prolonged toxicity.[2]
Biological Activity & Pharmacodynamics[1][6][12][14]
The clinical danger of ADB-PINACA lies not just in the parent compound but in its "active metabolite burden."[1] Unlike THC, which is a partial agonist, ADB-PINACA and its hydroxy-metabolites act as full agonists at CB1 receptors.[2]
Comparative Pharmacological Profile[3][6][14]
| Compound | Molecular Target | Binding Affinity ( | Functional Efficacy ( | Toxicological Relevance |
| ADB-PINACA (Parent) | CB1 / CB2 | ~0.3 – 1.2 nM | 100% (Full Agonist) | Primary driver of acute toxicity (seizures, cardiotoxicity).[1] |
| 5-Hydroxy-ADB-PINACA | CB1 | ~150 – 450 nM | ~80-90% (Full Agonist) | Retains Activity. Contributes to prolonged delirium and "re-intoxication" effects.[1] |
| ADB-PINACA Pentanoic Acid | CB1 | >10,000 nM | <10% (Inactive) | Primary urinary biomarker; negligible contribution to toxicity.[1][3] |
Mechanistic Implication: The retention of full agonist activity by the 5-hydroxy metabolite means that even as the parent drug is cleared, the total "cannabimimetic load" on the CNS remains elevated.[1] This explains clinical reports of status epilepticus and prolonged neuropsychiatric symptoms (agitation, paranoia) lasting 24+ hours, far exceeding the half-life of the parent drug alone.[2]
Toxicological Profile
The toxicology of ADB-PINACA is characterized by a "sympathomimetic toxidrome" overlaid with specific cannabimimetic neurotoxicity.[1]
Neurotoxicity (CB1 Mediated)[3][15]
-
Mechanism: Presynaptic inhibition of GABA release in the hippocampus and cortex.[1]
-
Manifestation: The "Active Metabolite" effect lowers the seizure threshold for an extended duration.[1] Patients often present with waxing and waning agitation.[1][3]
-
Clinical Note: Standard benzodiazepine dosing may be insufficient due to the continuous receptor activation by circulating metabolites.[1][3]
Cardiotoxicity[8]
-
Mechanism: CB1 activation acts centrally to increase sympathetic tone, while peripheral CB2 activation may directly affect vascular resistance.[2][3]
-
Manifestation: Tachycardia, hypertension, and in severe cases, myocardial ischemia due to demand-supply mismatch.[2]
Analytical Detection Strategy
Reliable detection requires targeting the stable metabolites, as the parent drug is often undetectable in urine.[2] The following protocol outlines a validated LC-MS/MS workflow for forensic and clinical confirmation.
Analytical Workflow Visualization
Figure 2: Standardized workflow for the extraction and quantification of ADB-PINACA metabolites.
Experimental Protocol: LC-MS/MS Detection
Objective: Quantification of ADB-PINACA pentanoic acid and 5-hydroxy-ADB-PINACA in human urine.
1. Sample Preparation (Dilute-and-Shoot or SLE):
-
Reagents:
-glucuronidase (recombinant), Acetonitrile (LC-MS grade), Formic Acid.[2] -
Hydrolysis: Add 50
L of urine to 20 L of -glucuronidase buffer. Incubate at 55°C for 30 minutes. Rationale: This cleaves the glucuronide conjugate, increasing the sensitivity for the Phase I hydroxy-metabolites.[2] -
Extraction: Add 150
L of ice-cold Acetonitrile (with internal standard, e.g., ADB-PINACA-d9). Vortex for 30 seconds.[1][3] Centrifuge at 10,000 x g for 10 minutes. -
Supernatant: Transfer 100
L of supernatant to an autosampler vial.
2. Liquid Chromatography (LC) Conditions:
3. Mass Spectrometry (MS/MS) Parameters:
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
MRM Transitions (Quantifier / Qualifier):
Validation Criteria:
References
-
Banister, S. D., et al. (2015).[2] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA.[2][5] ACS Chemical Neuroscience.[1][3][5][10] Link[3]
-
Wohlfarth, A., et al. (2015).[2][3] Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA.[1][5][6] The AAPS Journal. Link
-
Diao, X., et al. (2017).[2][5][10] Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry.[1][4][11][12][5] Clinical Chemistry. Link
-
Kronstrand, R., et al. (2022).[2][3][5] The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework. Drug Testing and Analysis. Link
-
Tai, S., & Fantegrossi, W. E. (2017).[2][10] Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences. Link[3]
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. research.unipd.it [research.unipd.it]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 8. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical findings in a non-fatal intoxication with the synthetic cannabinoid 5F-ADB (5F-MDMB-PINACA): a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Forensic Trajectory of ADB-PINACA Pentanoic Acid
The following technical guide is structured to provide an authoritative, in-depth analysis of ADB-PINACA pentanoic acid, focusing on its emergence, metabolic formation, and forensic detection.
Executive Summary
The emergence of ADB-PINACA (
In forensic contexts, the parent compound is lipophilic and rapidly metabolized, rendering it nearly undetectable in urine. Consequently, the ADB-PINACA pentanoic acid metabolite (formed via oxidation of the terminal pentyl chain) has emerged as the primary biomarker for confirming consumption. This guide details the metabolic pathways, validated detection protocols, and forensic interpretation of this critical analyte.
Historical Emergence & Epidemiology
ADB-PINACA was originally developed by Pfizer in 2009 as a potential therapeutic agent but was never marketed. It appeared on the illicit market around 2013 , linked to severe mass intoxication events in Georgia and Colorado, USA.
-
The Shift to Metabolites: Early forensic assays targeted parent compounds. However, casework demonstrated that while parent ADB-PINACA was detectable in blood for short windows, it was absent in urine.
-
The Marker of Choice: Research identified that the terminal oxidation of the pentyl chain to a carboxylic acid (pentanoic acid) was a major metabolic pathway. This metabolite is excreted in high concentrations in urine, often as a glucuronide conjugate, making it the "gold standard" for retrospective proof of consumption.
Chemical Identity & Metabolic Mechanism
The Molecule[1][2]
-
Target Metabolite: ADB-PINACA pentanoic acid (also referred to as ADB-PINACA 5-COOH).
-
IUPAC Name:
-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-carboxybutyl)-1 -indazole-3-carboxamide$.
Metabolic Pathway
The metabolism of ADB-PINACA involves Phase I functionalization followed by Phase II conjugation.
-
Phase I (Oxidation): The pentyl side chain undergoes
-hydroxylation by CYP450 enzymes (likely CYP2C9 and CYP3A4), followed by oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form the pentanoic acid metabolite. -
Phase II (Conjugation): The newly formed carboxylic acid and other hydroxylated metabolites undergo extensive glucuronidation by UGT enzymes.
Critical Insight: Unlike ester-linked SCs (e.g., 5F-ADB/5F-MDMB-PINACA), the amide linker in ADB-PINACA is resistant to hydrolysis. Therefore, the "head" of the molecule remains intact, while the "tail" is oxidized.
Pathway Visualization
Figure 1: Step-wise oxidation of the pentyl chain to the carboxylic acid metabolite.
Analytical Protocol: LC-MS/MS Detection
Sample Preparation Strategy
Because a significant portion of the metabolite exists as a glucuronide conjugate in urine, enzymatic hydrolysis is mandatory to maximize sensitivity.
Protocol: Urine Hydrolysis & Extraction
-
Aliquot: Transfer 200
L of urine to a glass tube. -
Internal Standard: Add 20
L of deuterated IS (e.g., ADB-PINACA pentanoic acid-D4). -
Hydrolysis: Add 50
L of -glucuronidase (E. coli or Helix pomatia). Incubate at 55°C for 45 minutes.-
Why: Cleaves the glucuronide moiety, releasing the free pentanoic acid metabolite for analysis.
-
-
Quench: Add 200
L of ice-cold Acetonitrile to stop the reaction and precipitate proteins. -
Centrifugation: Spin at 10,000 rpm for 5 minutes.
-
Dilution/Injection: Dilute supernatant 1:1 with Mobile Phase A prior to injection to improve peak shape.
Instrumental Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Ionization: ESI Positive Mode.
Table 1: MRM Transitions for ADB-PINACA Pentanoic Acid
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| ADB-PINACA Pentanoic Acid | 377.2 | 232.1 | 314.2 | 25 / 15 |
| ADB-PINACA Pentanoic Acid-D4 | 381.2 | 236.1 | 318.2 | 25 / 15 |
Note: The transition 377.2 > 232.1 corresponds to the cleavage of the amide linker, a characteristic fragmentation for indazole-3-carboxamides.
Analytical Workflow Diagram
Figure 2: Optimized extraction workflow ensuring total metabolite recovery.
Forensic Interpretation & Challenges[8]
The "Common Metabolite" Problem
Researchers must exercise caution regarding 5F-ADB-PINACA (the 5-fluoro analog of ADB-PINACA).
-
Mechanism: 5F-ADB-PINACA can undergo oxidative defluorination , where the fluorine is lost and the chain is oxidized to a carboxylic acid.
-
Result: This process yields the exact same pentanoic acid metabolite as ADB-PINACA.
-
Resolution: To distinguish intake, look for the specific 5-fluoro-hydroxypentyl metabolite (specific to the fluorinated parent) or the parent compounds in blood. If only the pentanoic acid is found in urine, it confirms intake of an ADB-PINACA variant but may not definitively rule out the fluorinated analog.
Stability
Unlike the methyl ester class (e.g., 5F-ADB/MDMB-PINACA) which degrades rapidly in storage, ADB-PINACA pentanoic acid is chemically stable in urine matrices due to the robust amide linker. This stability makes it an excellent candidate for archived casework analysis.
References
-
Centers for Disease Control and Prevention (CDC). (2013). Severe Illness Associated with Synthetic Cannabinoid Use — Brunswick, Georgia, 2013. Morbidity and Mortality Weekly Report. [Link]
-
Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology. [Link] (Note: Establishes the pentanoic acid metabolite pathway for the PINACA series).
-
Krotulski, A. J., et al. (2020).[6] Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: ADB-CHMINACA. [Link] (Note: Provides structural context for the indazole-3-carboxamide class).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]
Binding Affinity of ADB-PINACA Pentanoic Acid to CB1 and CB2 Receptors
Executive Summary
This technical guide provides a comprehensive analysis of the binding affinity and pharmacological profile of ADB-PINACA and its major Phase I metabolite, ADB-PINACA pentanoic acid . While the parent compound (ADB-PINACA) is a high-potency full agonist at cannabinoid receptors type 1 (CB1) and type 2 (CB2), the metabolic oxidation of the pentyl chain to a carboxylic acid (forming the pentanoic acid metabolite) represents a critical deactivation pathway.
This document details the structural activity relationships (SAR) governing this loss of affinity, provides validated protocols for radioligand binding assays, and establishes the forensic utility of the pentanoic acid metabolite as a non-psychoactive biomarker.
Molecular Identity and Structural Pharmacology
To understand the binding variance, we must first define the structural distinctness of the parent compound versus the metabolite.
Parent Compound: ADB-PINACA[1][2][3][4][5]
-
IUPAC Name: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
-
Core Structure: Indazole-3-carboxamide linked to a tert-leucinamide head group.
-
Lipophilic Tail: A 5-carbon (pentyl) chain at the N1 position. This hydrophobic tail is critical for deep penetration into the transmembrane binding pocket of the CB1 receptor.
The Metabolite: ADB-PINACA Pentanoic Acid[1][2][3][4]
-
IUPAC Name: 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic acid[1]
-
Metabolic Origin: Formed via
-oxidation of the terminal methyl group of the pentyl chain. -
Structural Modification: The hydrophobic methyl group (
) is converted to a polar, ionizable carboxylic acid group ( ).
Metabolic Pathway Visualization
The following diagram illustrates the oxidative conversion and the functional bifurcation between active and inactive metabolites.
Figure 1: Metabolic pathway of ADB-PINACA showing the progression from the active parent and intermediate metabolites to the inactive pentanoic acid derivative.[2]
Binding Affinity Profile ( )
The binding affinity (
Comparative Binding Data
The following data synthesizes results from competitive radioligand binding assays using
| Compound | hCB1 Affinity ( | hCB2 Affinity ( | Functional Activity (GTP |
| ADB-PINACA (Parent) | 0.36 – 4.0 nM | 0.5 – 3.5 nM | Full Agonist ( |
| 5-Hydroxy-ADB-PINACA | 1.0 – 10 nM | ~5.0 nM | Full Agonist |
| ADB-PINACA Pentanoic Acid | > 1,000 nM | > 1,000 nM | Inactive / Negligible |
| 40 – 53 nM | 36 – 75 nM | Partial Agonist |
Note: Values represent a consensus range from peer-reviewed toxicological studies (Banister et al., 2015; Cannaert et al., 2018).
Mechanism of Affinity Loss
The drastic reduction in binding affinity for ADB-PINACA pentanoic acid is driven by electrostatic repulsion and hydrophobic mismatch :
-
Hydrophobic Pocket: The CB1 receptor possesses a highly lipophilic "toggle switch" region (involving residues W356 and F200) that accommodates the alkyl tail of the ligand.
-
Charge Introduction: The conversion of the terminal methyl group to a carboxylic acid introduces a negative charge at physiological pH.
-
Destabilization: This charged group cannot be energetically stabilized within the hydrophobic transmembrane bundle, leading to rapid dissociation and a
shift from nanomolar (high affinity) to micromolar (low/no affinity) ranges.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the
Reagents and Materials
-
Membrane Preparation: CHO-K1 cells stably transfected with human CB1 (hCB1) or hCB2 receptors.
-
Radioligand:
(Specific Activity ~100-170 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 2.5 mM EDTA, 0.5% BSA (fatty-acid free). -
Displacer: ADB-PINACA pentanoic acid (dissolved in DMSO; final DMSO concentration <0.1%).
Step-by-Step Workflow
-
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to achieve a protein concentration of 5–10
/well. -
Incubation Setup: In a 96-well polypropylene plate, add:
-
50
of radioligand ( , final concentration 0.5 nM). -
50
of test compound (ADB-PINACA pentanoic acid) at increasing concentrations ( M to M). -
100
of membrane suspension.
-
-
Equilibrium: Incubate for 90 minutes at 30°C with gentle agitation.
-
Termination: Harvest via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
-
Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA).
-
Quantification: Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) using a beta-counter.
Data Analysis Logic
Calculate the
- : Concentration of competitor displacing 50% of specific binding (derived from non-linear regression).
- : Concentration of radioligand used (0.5 nM).
- : Dissociation constant of the radioligand (determined previously via saturation binding).
Functional Implications & Forensic Utility
While the pentanoic acid metabolite lacks the binding affinity to contribute to the psychoactive toxicity of the drug, it is the primary target for forensic confirmation .
The "Active vs. Inactive" Detection Window
-
Acute Intoxication: Blood/Serum analysis targets the Parent (ADB-PINACA) and the 5-Hydroxy metabolite (active). These correlate with the window of impairment.
-
Past Exposure: Urine analysis targets the Pentanoic Acid metabolite .[2] Because the acid moiety increases water solubility, this metabolite is excreted renally with a longer half-life than the parent compound.
Cross-Reactivity Warning
Researchers must be aware that the pentanoic acid metabolite is a positional isomer of metabolites from fluorinated analogs (e.g., 5F-ADB-PINACA).
-
5F-ADB-PINACA metabolism
oxidative defluorination ADB-PINACA pentanoic acid .[2] -
Therefore, detecting ADB-PINACA pentanoic acid alone does not definitively distinguish between the ingestion of ADB-PINACA or 5F-ADB-PINACA without secondary markers.[2]
References
-
Banister, S. D., Moir, M., Stuart, J., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.
-
[Link]
-
-
Cannaert, A., Storme, J., Franz, F., Auwärter, V., & Stove, C. P. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(23), 11476–11485.
-
[Link]
-
-
Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2017). Metabolism of the synthetic cannabinoid ADB-PINACA and 5F-ADB-PINACA and their detection in human biological matrices.[2][3] Clinical Chemistry, 63(1), 294-306.
-
[Link]
-
-
Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 249–262.
-
[Link]
-
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Synthetic Cannabinoid Metabolites
Abstract
The rapid proliferation of synthetic cannabinoids (SCs) presents a unique challenge for forensic and clinical toxicology.[1] Unlike traditional cannabinoids, SCs are extensively metabolized, often leaving little to no parent compound in urine. Successful detection relies on the extraction of polar Phase I (hydroxylated, carboxylated) and Phase II (glucuronidated) metabolites. This guide details a Universal Polymeric Reversed-Phase (HLB) protocol designed to capture the widest range of metabolite polarities, alongside a Targeted Mixed-Mode Anion Exchange (MAX) protocol for the specific isolation of acidic carboxylated metabolites.
Introduction & Scientific Context
The "Zombie" Drug Challenge
Synthetic cannabinoids are structurally diverse, ranging from indoles (e.g., JWH-018) to indazoles (e.g., AB-PINACA) and 7-azaindoles (e.g., 5F-MDMB-PICA). Manufacturers constantly modify terminal functional groups to evade legislative bans. Consequently, analytical methods must be "future-proof," targeting common metabolic motifs rather than specific structures.
Metabolism and Matrix Effects
-
Phase I Metabolism: Oxidative defluorination, hydroxylation, and terminal oxidation to carboxylic acids.
-
Phase II Metabolism: Extensive glucuronidation.
-
The Analytical Gap: Most LC-MS/MS libraries target Phase I metabolites. However, in urine, these exist primarily as glucuronide conjugates. Enzymatic hydrolysis is non-negotiable to deconjugate these targets and improve sensitivity.
Sorbent Selection Strategy
Historically, Mixed-Mode Cation Exchange (MCX) was used for basic drugs. However, modern SC metabolites (especially carboxylated forms) can be acidic or zwitterionic, leading to poor retention on MCX phases.
-
Polymeric HLB (Hydrophilic-Lipophilic Balance): The preferred "Universal" sorbent. It retains neutral, acidic, and basic compounds via reversed-phase mechanisms, ensuring no metabolite class is lost.
-
Mixed-Mode Anion Exchange (MAX): Ideal for "cleaning up" dirty matrices when specifically targeting carboxylated metabolites (e.g., AB-PINACA pentanoic acid).
Strategic Decision Framework
The following decision tree outlines the logic for selecting the appropriate SPE chemistry based on your analytical targets.
Figure 1: Decision tree for selecting SPE sorbents based on matrix and metabolite chemistry.
Pre-Treatment: Enzymatic Hydrolysis
Critical Step:[2] Failure to hydrolyze results in <10% recovery of detectable Phase I metabolites.
Reagents:
-
Enzyme:
-Glucuronidase (Recombinant or Red Abalone recommended for high efficiency). -
Buffer: 1.0 M Acetate Buffer (pH 5.0) OR 0.8 M Phosphate Buffer (pH 6.8), depending on enzyme specifications.
Procedure:
-
Aliquot 1 mL of urine into a glass tube.
-
Add 250 µL of hydrolysis buffer and 20-50 µL of
-Glucuronidase . -
Add 20 µL of Internal Standard (ISTD) (e.g., JWH-018-d9).
-
Incubate at 60°C for 60 minutes (or according to enzyme manufacturer instructions).
-
Allow to cool to room temperature.
-
Dilution: Add 1 mL of deionized water (or 0.1% Formic Acid in water) to quench and prepare for loading.
Protocol A: Universal Screening (Polymeric HLB)
Application: Broad screening of unknown SC metabolites (Neutral, Basic, Acidic). Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, Styre Screen HLD). 60 mg / 3 cc cartridges.[4][5]
| Step | Solvent / Action | Mechanism / Rationale |
| 1.[6] Condition | 2 mL Methanol (MeOH) | Activates the polymeric surface. |
| 2. Equilibrate | 2 mL Deionized Water | Prepares sorbent for aqueous sample. |
| 3. Load | Pre-treated Urine (approx. 2 mL) | Analytes bind via hydrophobic interaction (Reversed-Phase). Rate: 1-2 mL/min. |
| 4. Wash 1 | 2 mL 5% MeOH in Water | Removes salts, urea, and highly polar interferences without eluting metabolites. |
| 5. Dry | High Vacuum (10 inHg) for 5-10 mins | Critical: Removes residual water to prevent immiscibility during elution and speed up evaporation. |
| 6. Elute | 2 x 1 mL 100% Methanol (or ACN) | Disrupts hydrophobic bonds, releasing all retained metabolites. |
| 7. Evaporate | Nitrogen stream @ 40°C | Evaporate to dryness. Do not overheat, as some SCs are volatile. |
| 8. Reconstitute | 100 µL Mobile Phase Initial (e.g., 50:50 Water:MeOH) | Ready for LC-MS/MS injection. |
Protocol B: Targeted Acidic Metabolite Isolation (Mixed-Mode MAX)
Application: Specific isolation of carboxylated metabolites (e.g., AB-PINACA pentanoic acid) from complex matrices. Sorbent: Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).
Concept: This method utilizes a "Lock and Key" mechanism. At high pH, acidic metabolites are negatively charged and bind to the anion exchange sites, allowing for aggressive organic washing to remove neutral interferences.
Figure 2: Ionic interaction mechanism in MAX SPE.
Protocol Steps:
-
Condition: 2 mL MeOH.
-
Equilibrate: 2 mL Water.
-
Load: Pre-treated Urine (pH adjusted to pH > 7 using dilute NH4OH). Ensures acids are ionized (negative).
-
Wash 1 (Aqueous): 2 mL 5% NH4OH in Water. Removes basic/neutral polar interferences.
-
Wash 2 (Organic): 2 mL 100% Methanol. Aggressive wash! Removes neutral hydrophobic interferences (e.g., fats, some parent drugs) while acids remain locked ionically.
-
Elute: 2 mL 2% Formic Acid in Methanol. Acidifies the environment, neutralizing the metabolite (COOH) and breaking the ionic bond.
Method Optimization & Troubleshooting
Low Recovery of Carboxylated Metabolites
-
Cause: In Protocol A (HLB), the wash step might be too strong, or the elution volume too low.
-
Solution: Ensure the wash solvent does not exceed 5-10% organic. For Protocol B (MAX), ensure the elution solvent is sufficiently acidic (2-5% Formic Acid) to fully neutralize the carboxyl group.
Ion Suppression (Matrix Effects)
-
Cause: Phospholipids or residual urea co-eluting.
-
Solution:
-
HLB: Add a "Wash 2" of 20% ACN in Water (risk of metabolite loss, validate carefully).
-
MAX: The 100% MeOH wash (Step 5) is excellent for removing phospholipids. This is the preferred protocol if matrix effects are severe.
-
"Zombie" Analogs (New Compounds)
-
Strategy: When a new SC emerges, check its structure.
-
If it has a terminal ester or amide , it will likely hydrolyze to a carboxylic acid . -> Use Protocol B or A .
-
If it yields only hydroxy metabolites (neutral/weakly basic). -> Use Protocol A .
-
References
-
United Chemical Technologies. (2020).[7] Extraction of Synthetic and Naturally Occurring Cannabinoids in Urine Using SPE and LC-MS/MS.Link
-
Scheidweiler, K. B., et al. (2012). Pharmacokinetics of Volume of Distribution and Elimination of Synthetic Cannabinoids. Clinical Chemistry.[8] Link
-
Waters Corporation. (2015). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology.Link
-
Knittel, J. L., et al. (2016). Evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine.[4][5][7] Journal of Chromatography B. Link
-
Yeter, O., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI Molecules. Link
Sources
Application Note: Precision Calibration Standards for ADB-PINACA Pentanoic Acid
Executive Summary
The accurate quantification of synthetic cannabinoid metabolites is a cornerstone of forensic toxicology and clinical drug monitoring. ADB-PINACA pentanoic acid (also known as ADB-PINACA N-pentanoic acid metabolite) is a primary urinary biomarker for the consumption of ADB-PINACA and, crucially, its fluorinated analog 5F-ADB-PINACA (via oxidative defluorination).
This guide provides a rigorous, field-validated protocol for preparing calibration standards. Unlike generic "dilute-and-shoot" guides, this protocol emphasizes matrix-matched calibration to compensate for the significant ion suppression observed in LC-MS/MS analysis of indazole-carboxamide synthetic cannabinoids.
Chemical Identity & Handling
Before initiating wet chemistry, the analyst must understand the physicochemical constraints of the analyte.
| Property | Specification | Operational Implication |
| Analyte Name | ADB-PINACA pentanoic acid | Major Phase I metabolite; target for urinary screening. |
| CAS Number | 2460433-29-6 | Verify against CoA to ensure correct isomer. |
| Molecular Formula | C₁₉H₂₆N₄O₄ | MW: 374.44 g/mol .[1] |
| Solubility | MeOH, EtOH, DMSO, DMF | Insoluble in pure water. Do not attempt aqueous stocks. |
| Storage | -20°C (Solid/Solution) | Protect from light; minimize freeze-thaw cycles. |
| DEA Status | Schedule I (US) | Requires specific handling/logging protocols. |
Materials and Equipment
Reagents
-
Primary Reference Standard: ADB-PINACA pentanoic acid (≥98% purity, e.g., Cayman Chem Item No. 15055).
-
Internal Standard (IS): ADB-PINACA-d9 (or ADB-PINACA pentanoic acid-d4 if available). Note: Deuterated parent compounds are often used if specific metabolite IS is unavailable, but metabolite-specific IS is preferred to match retention time drift.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid.
-
Matrix: Drug-free human urine or pooled plasma (stabilized with EDTA/Heparin).
Equipment
-
Class A Volumetric Flasks (10 mL, 25 mL).
-
Gastight Syringes (Hamilton type) for volumes < 100 µL.
-
Positive Displacement Pipettes (for viscous biological matrices).
-
LC-MS/MS System (e.g., Sciex Triple Quad or Agilent QQQ).
Protocol: Preparation of Stock Solutions
Scientific Rationale: Direct weighing of sub-milligram quantities introduces massive error (weighing uncertainty). We utilize a gravimetric-volumetric approach or purchase Certified Reference Materials (CRMs) at 1 mg/mL.
Step 1: Primary Stock Solution (1.0 mg/mL)
If starting from neat powder:
-
Equilibrate the standard vial to room temperature to prevent condensation.
-
Weigh ~10 mg of ADB-PINACA pentanoic acid into a 10 mL Class A volumetric flask.
-
Dissolve in 100% Methanol . Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Methanol.
-
Label: "Primary Stock A - 1.0 mg/mL". Store at -20°C.
Step 2: Working Stock Solution (10 µg/mL)
This intermediate step reduces pipetting errors associated with small volumes.
-
Transfer 100 µL of Primary Stock A into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Methanol:Water .
-
Critical: Using 50% organic matches the initial mobile phase conditions often used in LC, preventing solvent mismatch peak distortion.
-
-
Label: "Working Stock B - 10 µg/mL".
Protocol: Calibration Working Solutions (Serial Dilution)
Expert Insight: Never spike biological matrix directly with the high-concentration stock. The solvent shock can precipitate proteins or cause local insolubility. We prepare a "Spiking Series" in solvent first.
Target Range: 0.5 ng/mL to 100 ng/mL (Typical for forensic urine analysis).
Figure 1: Serial dilution scheme to generate Working Solutions (WS). Solvent: 50:50 MeOH:H₂O.
Protocol: Matrix-Matched Calibration Curve
Trustworthiness: Synthetic cannabinoids in urine suffer from variable matrix effects (creatinine/salt variations). You cannot use a solvent-only curve for accurate quantification.
Preparation of Internal Standard (IS) Spiking Solution[2]
-
Dilute deuterated stock to 100 ng/mL in 50:50 MeOH:H₂O.
Spiking Protocol (90 µL Matrix + 10 µL Spike)
We use a 10x dilution factor approach to minimize the organic solvent load on the biological matrix, preventing premature precipitation before extraction.
| Calibrator Level | Final Conc. in Urine (ng/mL) | Volume of Matrix (µL) | Volume of WS (µL) | Source WS |
| Cal 1 | 0.5 | 90 | 10 | WS-6 (5 ng/mL) |
| Cal 2 | 1.0 | 90 | 10 | WS-5 (10 ng/mL) |
| Cal 3 | 5.0 | 90 | 10 | WS-4 (50 ng/mL) |
| Cal 4 | 10.0 | 90 | 10 | WS-3 (100 ng/mL) |
| Cal 5 | 50.0 | 90 | 10 | WS-2 (500 ng/mL) |
| Cal 6 | 100.0 | 90 | 10 | WS-1 (1,000 ng/mL) |
| Blank | 0.0 | 90 | 10 | 50:50 Solvent |
Extraction Workflow (Dilute-and-Shoot)
For high-throughput urine analysis, a "Dilute-and-Shoot" with enzyme hydrolysis is common.
Figure 2: Sample preparation workflow ensuring matrix compatibility and internal standard equilibration.
Quality Control & Validation Criteria
To ensure the protocol is self-validating , the following criteria must be met during every batch analysis:
-
Linearity: The calibration curve (
) must be using a linear regression with weighting. -
Accuracy: Back-calculated concentrations of calibrators must be within
of nominal value ( for LLOQ). -
QC Samples: Prepare QC Low (3x LLOQ), QC Mid (50% range), and QC High (80% range) from a second source stock solution (different lot or vendor) to verify the calibration.
-
Retention Time: The analyte must elute within
min of the Internal Standard.
Critical Differentiation Note (Expertise)
ADB-PINACA vs. 5F-ADB-PINACA: Researchers must be aware that ADB-PINACA pentanoic acid is a metabolite for both ADB-PINACA and 5F-ADB-PINACA.[2]
-
ADB-PINACA: Metabolizes directly to the pentanoic acid.[1]
-
5F-ADB-PINACA: Undergoes oxidative defluorination to form the same pentanoic acid metabolite.
-
Differentiation: To distinguish intake, you must also monitor for the specific 5F-ADB-PINACA ester hydrolysis metabolite (which retains the fluorine) or the ADB-PINACA N-hydroxypentyl metabolite .
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations Edition 9.0. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2020). Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA. Retrieved from [Link]
Sources
Optimizing MRM transitions for ADB-PINACA pentanoic acid analysis
Application Note: Precision Tuning of MRM Transitions for the Quantitation of ADB-PINACA Pentanoic Acid in Biological Matrices
Abstract
The rapid metabolic instability of the synthetic cannabinoid ADB-PINACA necessitates the targeting of its primary urinary metabolite, ADB-PINACA pentanoic acid , for forensic and clinical confirmation.[1][2][3] This guide provides an optimized protocol for Multiple Reaction Monitoring (MRM) transition tuning, addressing the critical challenge of isomeric interference from 5F-ADB (5F-MDMB-PINACA) metabolites. We detail the fragmentation mechanics, chromatographic resolution using PFP phases, and a self-validating extraction workflow.
Analyte Characterization & The "Shared Metabolite" Challenge
Target Analyte: ADB-PINACA pentanoic acid
IUPAC Name: 3-[[[1-(aminocarbonyl)-2,2-dimethylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid
Molecular Formula:
Critical Forensic Insight: ADB-PINACA pentanoic acid is not unique to ADB-PINACA.[1][2][4][3] It is also a major secondary metabolite of 5F-ADB (formed via oxidative defluorination).[1][2]
-
Implication: Detection of this metabolite alone confirms ingestion of an indazole-3-carboxamide but does not definitively distinguish between ADB-PINACA and 5F-ADB.[1][2][4][3]
-
Solution: This protocol includes a "Differential Marker" step, advising the co-monitoring of 5F-ADB specific ester hydrolysis metabolites (m/z 364.2) to rule out 5F-ADB intake.[1][2][4]
Mechanism of Fragmentation (The "Why")
To select robust MRM transitions, we must understand the collision-induced dissociation (CID) pathways.[1][2][4]
-
Precursor Selection (375.2 m/z): The protonated molecule
is the most stable precursor in positive ESI mode.[1][2][4] -
Primary Product Ion (Quantifier - 244.1 m/z):
-
Mechanism:[1][4][5] Cleavage of the amide bond linking the indazole core to the tert-leucinamide head group.[1][2]
-
Structure: The charge remains on the indazole-1-pentanoic acid acylium ion (
).[1][2][4] -
Why: This fragment retains the specific pentanoic acid tail, making it highly specific to the metabolite compared to the generic m/z 145 indazole ion.[1][2]
-
-
Secondary Product Ion (Qualifier - 357.2 m/z):
-
Class Fragment (Qualifier - 145.1 m/z):
Protocol 1: MRM Optimization Workflow
This protocol uses a direct infusion ramp to empirically determine the optimal Collision Energy (CE) and Cone Voltage (CV).[1][2][4]
Reagents:
-
Standard: ADB-PINACA pentanoic acid (1 µg/mL in 50:50 MeOH:Water).[1][2][4]
-
Mobile Phase: 0.1% Formic Acid in Water/MeCN (50:50).[1][2][4]
Step-by-Step Optimization:
-
Source Tuning: Infuse standard at 10 µL/min. Adjust Source Temp (
) and Gas Flow to maximize the stable intensity of m/z 375.2. -
Product Scan: Perform a product ion scan (MS2) of 375.2 with a wide CE range (10–60 eV).
-
breakdown Curves: Plot intensity vs. CE for candidate ions (357, 244, 213, 145).
-
Selection: Choose the CE that provides the highest S/N ratio, not just absolute abundance.[1][2]
Optimized MRM Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Coll. Energy (eV)* | Frag.[1][2][4] Voltage (V) |
| Quantifier | 375.2 | 244.1 | 50 | 22 | 110 |
| Qualifier 1 | 375.2 | 357.2 | 50 | 18 | 110 |
| Qualifier 2 | 375.2 | 145.1 | 50 | 35 | 110 |
| Class Check | 375.2 | 213.1 | 50 | 28 | 110 |
*Note: Values are instrument-dependent (optimized here for Agilent/Sciex triple quads). Perform a +/- 5 eV ramp on your specific system.
Visualization: Optimization Logic
Caption: Logical workflow for selecting and tuning MRM transitions based on signal stability and specificity.
Protocol 2: Chromatographic Resolution (Isomer Management)
Standard C18 columns often fail to separate ADB-PINACA pentanoic acid from its positional isomers (e.g., ADB-PINACA 5-hydroxypentyl metabolite, which has the same mass but different polarity).[1][2][4]
Recommended Column: Pentafluorophenyl (PFP) [1][2][4]
-
Why: PFP phases offer alternative selectivity (pi-pi interactions) crucial for separating fluorinated compounds and positional isomers of synthetic cannabinoids.[1][2][4]
LC Conditions:
-
Column: Poroshell 120 PFP (3.0 x 50 mm, 2.7 µm) or equivalent.[1][2][4]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.5 mL/min.
-
Temp: 40°C.
Protocol 3: Sample Preparation (SLE)
Supported Liquid Extraction (SLE) is preferred over LLE for urine due to better emulsion control and higher recovery of acidic metabolites.[1][2][4]
-
Pre-treatment: Aliquot 200 µL Urine.[1][2][4] Add 20 µL Internal Standard (ADB-PINACA pentanoic acid-d4).[1][2][4] Add 200 µL 1% Formic Acid (aq) to acidify (ensure COOH is protonated for extraction).[1][2][4]
-
Loading: Load sample onto SLE+ cartridge (e.g., Biotage Isolute SLE+ 400).[1][2][4] Apply gentle vacuum/pressure to initiate loading.[1][2][4] Wait 5 minutes for absorption.
-
Elution: Elute with 2 x 2.5 mL Dichloromethane (DCM)/Isopropanol (95:5) .
-
Evaporation: Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).
Visualization: Differential Diagnosis Workflow
Caption: Decision tree for distinguishing ADB-PINACA from 5F-ADB intake based on metabolite profiles.
References
-
Cayman Chemical. (2023).[1][2][4] ADB-PINACA pentanoic acid metabolite Product Monograph. Retrieved from [1][2][4]
-
Kusano, M., et al. (2018).[1][2][4][5] "Identification of metabolites of 5F-ADB in human urine by LC-Q-TOFMS." Forensic Toxicology. (Demonstrates the overlap of pentanoic acid metabolites between 5F-ADB and ADB-PINACA).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][2][4] Mass Spectral Library - Indazole Carboxamides. Retrieved from
-
Yeter, O., & Öztürk, Y. (2019).[1][2][4] "Differentiation of ADB-PINACA and 5F-ADB metabolites in biological matrices." Journal of Analytical Toxicology. (Basis for the differential diagnosis workflow).
Sources
Troubleshooting & Optimization
Resolving chromatographic peak tailing for ADB-PINACA pentanoic acid
Troubleshooting Guide: Resolving Chromatographic Peak Tailing
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting strategies for resolving chromatographic peak tailing observed during the analysis of ADB-PINACA pentanoic acid. As a key metabolite of the synthetic cannabinoid ADB-PINACA, achieving a symmetrical peak shape is critical for accurate quantification in forensic and research settings.[1] This document is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: I'm observing significant peak tailing for ADB-PINACA pentanoic acid in my reverse-phase LC method. What are the most likely causes?
A1: Peak tailing for an acidic analyte like ADB-PINACA pentanoic acid is typically rooted in unwanted secondary chemical interactions or physical issues within the HPLC/UHPLC system. The primary cause is often a mixed-mode retention mechanism, where the analyte interacts with the stationary phase in more than one way.[2]
From a chemical standpoint, the main culprits are:
-
Mobile Phase pH Issues: The pH of your mobile phase is likely too close to the pKa of the analyte's carboxylic acid group. When the pH is near the pKa, the analyte exists in both its protonated (neutral, -COOH) and deprotonated (anionic, -COO⁻) forms. The presence of two forms leads to a distorted, tailing, or split peak.[3][4]
-
Secondary Silanol Interactions: Although more pronounced with basic compounds, acidic analytes can also be affected by interactions with residual silanol groups (Si-OH) on the silica-based stationary phase.[5] These interactions, which include hydrogen bonding, introduce a secondary retention mechanism that delays a portion of the analyte molecules, causing the peak to tail.[6]
-
Metal Contamination: Active metal sites within the column, tubing, or frits can chelate with the carboxylate group of your analyte, causing severe tailing.
From a physical or system standpoint, consider:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[6][7]
-
Column Degradation: A void at the column inlet, a blocked frit, or damage to the packed bed can create alternative flow paths, resulting in peak tailing for all compounds.[2]
-
Extra-Column Effects: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can increase dead volume, causing peak broadening and tailing.[8][9]
The following flowchart provides a systematic approach to diagnosing the issue.
Q2: You mentioned mobile phase pH. How do I optimize it to get a sharp peak for ADB-PINACA pentanoic acid?
A2: This is the most critical parameter for controlling the peak shape of an ionizable compound. The goal is to ensure the analyte is in a single, stable ionic state throughout its analysis. For a carboxylic acid, this means keeping it fully protonated (neutral).
The Causality: ADB-PINACA pentanoic acid has a carboxylic acid functional group (-COOH). In solution, it exists in equilibrium: R-COOH ⇌ R-COO⁻ + H⁺.
-
At low pH (high H⁺ concentration), the equilibrium shifts to the left. The analyte is predominantly in its neutral, more hydrophobic R-COOH form. This form interacts consistently with the nonpolar C18 stationary phase, leading to good retention and a sharp, symmetrical peak.[10]
-
At high pH (low H⁺ concentration), the equilibrium shifts to the right. The analyte is in its ionized, anionic R-COO⁻ form. This form is much more polar and has little retention on a reverse-phase column.
-
When the mobile phase pH is close to the analyte's pKa , both forms exist simultaneously, causing disastrous peak shapes.[4]
Therefore, the key is to suppress the ionization by maintaining a low mobile phase pH.
-
Objective: To ensure ADB-PINACA pentanoic acid is fully protonated (pH << pKa) to achieve a symmetrical peak shape.
-
Materials:
-
HPLC/UHPLC-grade water and acetonitrile.
-
High-purity formic acid (or trifluoroacetic acid, if not using MS detection).
-
-
Procedure:
-
Step 1: Prepare Mobile Phase A (Aqueous). Start by adding 0.1% formic acid to your HPLC-grade water. This will typically bring the pH to ~2.7, which is sufficiently low for most carboxylic acids.
-
Step 2: Prepare Mobile Phase B (Organic). It is good practice to add the same concentration of modifier to your organic phase (e.g., 0.1% formic acid in acetonitrile) to maintain a consistent pH and ionic environment throughout the gradient run.[11]
-
Step 3: Analyze the Standard. Equilibrate your column with the initial mobile phase conditions and inject a standard of ADB-PINACA pentanoic acid.
-
Step 4: Evaluate Peak Shape. Calculate the asymmetry factor (As). An ideal peak has As = 1.0. A value > 1.2 is considered tailing.[2]
-
Step 5 (If Tailing Persists): If tailing is still present, consider slightly increasing the acid concentration (e.g., to 0.2%) or using a stronger acid like TFA (note: TFA is an ion-pairing agent and can suppress MS signal). However, issues beyond pH are likely at play if 0.1% formic acid is insufficient.
-
| Modifier | Typical Concentration | Resulting pH (in Water) | MS Compatibility | Comments |
| Formic Acid | 0.1% (v/v) | ~2.7 | Excellent | Recommended starting point. Widely used in LC-MS methods for synthetic cannabinoids.[12] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 | Poor | Strong ion-pairing agent; causes significant signal suppression in ESI-MS. Use only for UV detection if necessary. |
Q3: I've acidified my mobile phase with 0.1% formic acid, but the peak is still tailing. Could my column be the problem?
A3: Yes, absolutely. If pH optimization doesn't resolve the issue, the column is the next logical component to investigate. The problem lies in secondary interactions between your analyte and the stationary phase surface.
The Causality: Standard silica-based columns have residual, un-bonded silanol groups (Si-OH) on their surface.[13] While modern, high-purity silica columns have far fewer of these active sites, they can still be a source of peak tailing. The carboxyl group of your analyte can form hydrogen bonds with these silanols, creating a secondary retention mechanism that causes tailing.
Troubleshooting Steps & Recommendations:
-
Use a High-Purity, End-Capped Column: Older columns ("Type A" silica) have a higher concentration of acidic silanols and are prone to causing peak tailing. Modern columns ("Type B" silica) are of higher purity and are extensively end-capped (reacting residual silanols with a small silylating agent) to shield these active sites.[14] Ensure you are using a modern, high-quality column.
-
Consider an Alternative Stationary Phase:
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanols from interacting with analytes, improving peak shape for polar and ionizable compounds.[15]
-
Biphenyl Phases: Biphenyl columns have shown excellent performance for the analysis of synthetic cannabinoids and their metabolites, offering unique selectivity.[16] They can provide sharp peaks where traditional C18 phases may struggle. A study analyzing ADB-PINACA metabolites successfully used an Ultra Biphenyl column.[12]
-
-
Check for Column Contamination/Damage:
-
If the column is old or has been used with dirty samples, it may be contaminated. Try flushing the column according to the manufacturer's instructions.[2]
-
A sudden drop in pressure or tailing on all peaks could indicate a void has formed at the column inlet. Reversing and flushing the column (if the manufacturer permits) may help.[2]
-
Q4: My mobile phase is optimized and I'm using a new, high-quality column, but I still see some tailing. What other system parameters can I investigate?
A4: At this point, you should investigate issues outside of the primary chemistry, focusing on the physical setup of your system and your sample preparation.
Troubleshooting Checklist:
-
Sample Solvent Mismatch: The solvent used to dissolve your sample should be as weak as, or weaker than, your initial mobile phase.[6][7] If you dissolve your sample in 100% acetonitrile for a run that starts at 40% acetonitrile, the strong solvent can cause peak distortion, particularly for early eluting peaks.
-
Solution: Reconstitute your final sample extract in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[12]
-
-
Extra-Column Volume: This refers to all the volume your sample travels through outside of the column itself. Large dead volumes cause peaks to broaden and tail.
-
Sample Clean-Up: Matrix components from biological samples (e.g., urine, plasma) can interfere with chromatography. Ensure your sample preparation (e.g., SPE or LLE) is effective at removing these interferences.
-
Detector Settings (for MS): While less common, a dirty ion source or incorrect settings on the mass spectrometer can sometimes contribute to peak shape issues.[9] Ensure the source is clean and appropriately maintained.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link: Provided in search results]
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link: Provided in search results]
-
Diao, X., & Huestis, M. A. (2017). Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry. Clinical Chemistry, 63(5), 1088-1099. [Link]
- Cayman Chemical. (n.d.). ADB-PINACA pentanoic acid metabolite. Retrieved from Cayman Chemical website. [Link: Provided in search results]
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach website. [Link: Provided in search results]
- MilliporeSigma. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from MilliporeSigma website. [Link: Provided in search results]
- LC Troubleshooting. (n.d.). Why Do Peaks Tail?. Retrieved from a PDF document on LC troubleshooting. [Link: Provided in search results]
-
Huestis, M. A., & Diao, X. (2017). Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry. PubMed. [Link]
- Shanna, B., et al. (2017). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. Journal of Analytical & Pharmaceutical Research. [Link: Provided in search results]
-
Castrignanò, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PMC. [Link]
-
Diao, X., & Huestis, M. A. (2017). Distinguishing intake of new synthetic cannabinoids ADB-PINACA and 5F-ADB-PINACA with human hepatocyte metabolites and high-resolution mass spectrometry. ResearchGate. [Link]
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link: Provided in search results]
-
Suzuki, J., & El-Gharib, N. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Journal of Analytical Toxicology, 38(7), 386-401. [Link]
- Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link: Provided in search results]
- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(4), 282-288. [Link: Provided in search results]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link: Provided in search results]
- Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from Restek website. [Link: Provided in search results]
- ResearchGate. (n.d.). Unresolved chromatographic peaks for ADB-PINACA and its isomers. [Link: Provided in search results]
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub website. [Link: Provided in search results]
- Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from Annex Publishers website. [Link: Provided in search results]
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link: Provided in search results]
- ACE. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from ACE website. [Link: Provided in search results]
- LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from LCGC website. [Link: Provided in search results]
- Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods. Retrieved from Sigma-Aldrich website. [Link: Provided in search results]
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from an industry news source. [Link: Provided in search results]
- Berg, T., & Øiestad, E. L. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Diva-Portal.org. [Link: Provided in search results]
- Phenomenex. (n.d.). LC Technical Tip. Retrieved from Phenomenex website. [Link: Provided in search results]
- ResearchGate. (2019). How can i prevent the peak tailing in HPLC?. [Link: Provided in search results]
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. [Link: Provided in search results]
- Restek. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from Restek Resource Hub. [Link: Provided in search results]
- DEA Diversion Control Division. (n.d.). 5F-ADB (5F-MDMB-PINACA). Retrieved from DEA website. [Link: Provided in search results]
Sources
- 1. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 12. scispace.com [scispace.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. scribd.com [scribd.com]
- 15. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 16. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
Technical Support Center: ADB-PINACA Pentanoic Acid Extraction Guide
Subject: Optimization of pH Conditions for the Extraction of ADB-PINACA Pentanoic Acid from Biological Matrices Analyte Class: Synthetic Cannabinoid Metabolites (Indazole-3-Carboxamide derivative) Primary Matrix: Urine (Human), Plasma Document ID: TS-ADB-005-OPT
Executive Summary & Chemical Logic
Welcome to the technical support hub for synthetic cannabinoid analysis. This guide addresses the critical role of pH in the isolation of ADB-PINACA pentanoic acid , a primary urinary biomarker for both ADB-PINACA and 5F-ADB-PINACA.
The Chemical "Personality" of the Analyte
To optimize extraction, you must exploit the specific functional groups of the molecule.[1] ADB-PINACA pentanoic acid possesses a terminal carboxylic acid on the pentyl chain.[2]
-
Functional Group: Carboxylic Acid (-COOH)
-
Approximate pKa: ~4.7 – 4.8 (Typical for alkyl carboxylic acids)
-
Behavior:
Visualization: Speciation & Extraction Strategy
The following diagram illustrates how pH dictates the charge state and the corresponding extraction mechanism.
Caption: Logical flow determining extraction method based on pH-dependent ionization state of the carboxylic acid moiety.
Extraction Protocols & Troubleshooting
Protocol A: Mixed-Mode Strong Anion Exchange (MAX) - Recommended
Why this works: This method is the "Gold Standard" for acidic metabolites in urine. It locks the analyte onto the sorbent via charge, allowing you to wash away neutral interferences with aggressive organic solvents before elution.[1]
Workflow:
-
Pre-treatment: Dilute Urine 1:1 with 100mM Phosphate Buffer (pH 7-8) .[1] Crucial: Ensures analyte is negatively charged.
-
Load: Pass sample through conditioned MAX cartridge.
-
Wash 1: 5% Ammonium Hydroxide in Water (Removes proteins/salts).[1]
-
Wash 2: 100% Methanol (Removes neutral matrix components like fats/neutrals).[1] The analyte stays bound because it is charged.[1]
-
Elute: 2% Formic Acid in Methanol. Crucial: Acidifies the environment, neutralizes the analyte, breaking the ionic bond.[1]
Troubleshooting Guide: MAX SPE
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<40%) | Sample pH too low during load. If urine is acidic (< pH 4.5), the analyte is neutral and won't bind to the anion exchange sites. | Check urine pH.[1][3] Force pH to 7.0–8.0 using phosphate buffer or dilute ammonium hydroxide before loading.[1] |
| Low Recovery | Elution solvent not acidic enough. 1% formic acid may not fully disrupt the strong ionic interaction.[1] | Increase Formic Acid concentration to 2% or 5% in the elution solvent.[1] |
| Dirty Extract | Skipped the organic wash. | Do not skip the 100% Methanol wash.[1] Since the analyte is ionically bound, it will not wash off with methanol, but neutral lipids will.[1] |
Protocol B: Liquid-Liquid Extraction (LLE) - Fast Alternative
Why this works: By acidifying the sample, you suppress ionization, making the pentanoic acid metabolite hydrophobic enough to partition into organic solvents.
Workflow:
-
Pre-treatment: Acidify Urine with 0.1% Formic Acid or Acetate Buffer (pH 3-4) .[1]
-
Extraction: Add Ethyl Acetate or Hexane:Ethyl Acetate (90:10).[1]
-
Agitate: Vortex thoroughly for 5 minutes.
-
Separate: Centrifuge and collect the top organic layer.
-
Dry & Reconstitute.
Troubleshooting Guide: LLE
| Symptom | Probable Cause | Corrective Action |
| Low Recovery | pH not acidic enough. If pH > 4.8, significant portions of the analyte remain ionized (water-soluble). | Ensure sample pH is < 3.5 before adding solvent.[1] Use a stronger buffer or more acid.[1] |
| Emulsions | Protein precipitation. | Add a small amount of salt (NaCl) or use a freezing step to break the emulsion.[1] |
| Ion Suppression | Non-selective extraction. LLE pulls many other hydrophobic compounds (endogenous acids).[1] | Switch to SPE (Protocol A) or improve chromatographic separation (UPLC). |
LC-MS/MS Analysis Considerations
Even with perfect extraction, pH issues in the mobile phase can ruin your sensitivity.[1]
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]
-
Mechanism: The acidic mobile phase ensures the carboxylic acid metabolite remains protonated (neutral) during the chromatographic run, resulting in sharper peaks.[1]
Warning: If you use a neutral mobile phase (e.g., Ammonium Acetate pH 7), the metabolite will be ionized.[1] While this can sometimes help sensitivity in negative mode, in positive mode (standard for cannabinoids), it often leads to split peaks or broad tailing.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use the same extraction method for the parent (ADB-PINACA) and the metabolite?
-
Answer: It is difficult to optimize for both simultaneously with high efficiency using LLE. The parent is a neutral amide/indazole (best extracted at neutral/basic pH), while the metabolite is an acid (best extracted at acidic pH).[1]
-
Solution: Use a "Polymeric Reversed-Phase" (e.g., HLB, Strata-X) SPE cartridge. Load at neutral pH, wash with 5-10% methanol, and elute with 100% methanol. This captures both, though the extract will be dirtier than the MAX method described above.
Q2: I am seeing a peak for the metabolite in the "Waste" line during SPE loading. Why?
-
Answer: This is "Breakthrough." Your sample pH is likely too low (for MAX) or your organic content in the urine is too high (preventing binding).[1] Ensure the urine is not diluted with methanol before loading; dilute only with aqueous buffer.[1]
Q3: Is beta-glucuronidase hydrolysis necessary?
-
Answer: Generally, yes.[1] While the pentanoic acid metabolite is a Phase I oxidative product, Phase II glucuronidation can occur on the carboxyl group (acyl glucuronide).[1] Hydrolysis ensures you measure the "Total" metabolite concentration, improving detection windows.[1]
References
-
Diao, X., et al. (2017). Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry.[4] Clinical Chemistry, 63(5).[1][4] Available at: [Link]
-
Franz, F., et al. (2019). Development and validation of a SPE-LC-MS/MS method for the determination of synthetic cannabinoid metabolites in urine.[6] Drug Testing and Analysis. Available at: [Link]
Sources
- 1. Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing thermal instability of metabolites during GC-MS analysis
The Thermal Paradox in Metabolomics
As researchers, we face a fundamental contradiction in GC-MS metabolomics: to separate compounds, we must volatilize them (heat), but to detect them intact, we must preserve their structure (avoid heat). Thermal instability is not just a nuisance; it is a silent data corruptor. It transforms biological signals into artifacts, leading to false negatives (loss of analyte) and false positives (appearance of breakdown products).
This guide is designed to be your bench-side companion. It moves beyond basic textbook definitions to address the causality of thermal failure and provides self-validating protocols to ensure your data reflects biology, not chemistry in the injector port.
Part 1: The Chemistry of Failure (Diagnosing Degradation)
Before troubleshooting the instrument, you must recognize the chemical signatures of thermal stress. Many "unknowns" in your chromatogram are actually the ghosts of thermally labile metabolites.
Common Thermal Degradation Pathways
Thermal breakdown often occurs via cyclization or elimination reactions catalyzed by active sites (silanols) in the liner or column.
1. Glutamate & Glutamine
-
Mechanism: Intramolecular cyclization. The
-carboxyl group attacks the -amino group, eliminating water (from Glu) or ammonia (from Gln). -
Symptom: You see high levels of pyroglutamate (5-oxoproline) and low levels of Glu/Gln, leading to misinterpretation of the glutathione cycle.
2. Arginine
-
Mechanism: Thermal hydrolysis of the guanidino group.
-
Symptom: Arginine is rarely detected intact in standard GC-MS. It appears almost exclusively as ornithine artifacts or lactams.
3. Phosphorylated Sugars
-
Mechanism: In the presence of amino acids, sugar phosphates (like Glucose-1-P) undergo rapid Maillard-type reactions in the hot inlet, forming pyrazines.
Visualization of Degradation Pathways
Figure 1: Common thermal degradation pathways in the GC inlet. High temperatures drive cyclization and elimination reactions, converting target analytes into stable artifacts.
Part 2: Pre-Analytical Defense (Derivatization Optimization)
Derivatization is the first line of defense. It replaces active hydrogens (polar groups) with non-polar silyl groups, increasing thermal stability. However, the order and completeness of reaction are critical.
The Golden Protocol: Two-Step Methoximation-Silylation
Why this works: Sugars exist in equilibrium between open-chain and ring forms. Silylating the ring forms creates multiple peaks (alpha/beta anomers) for a single sugar, diluting sensitivity. Methoximation "locks" the sugar in the open-chain form before silylation.
Step-by-Step Protocol:
-
Methoximation (The Lock):
-
Reagent: Methoxyamine hydrochloride in Pyridine (20 mg/mL).
-
Action: Add 80 µL to dried extract.
-
Incubation: 37°C for 90 minutes.
-
Critical Check: Ensure pyridine is anhydrous (store over KOH pellets). Water inhibits the subsequent silylation.
-
-
Silylation (The Shield):
-
Reagent: MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).
-
Action: Add 80 µL to the reaction mix.
-
Incubation: 37°C for 30 minutes.
-
Critical Check: Do not overheat (>60°C) during this step, or you will induce the very degradation you are trying to prevent.
-
-
Sedimentation:
-
Centrifuge at 14,000 x g for 2 mins to pellet any salts. Inject the supernatant.
-
Part 3: The Injection Port (The Kill Zone)
The split/splitless inlet is where 90% of thermal degradation occurs. The sample is flash-vaporized, often at 250°C+.
Liner Selection Strategy
The liner is the reactor vessel. An active liner (with silanol groups) acts as a catalyst for breakdown.
| Metabolite Class | Recommended Liner Type | Why? |
| General Metabolomics | Deactivated Splitless Single Taper with Wool | Wool promotes mixing and vaporization; "Deactivated" means silanols are capped. |
| Highly Labile (e.g., Pesticides, Drugs) | Ultra-Inert Splitless Single Taper (No Wool) | Wool can act as a surface for degradation if it gets dirty. Removing it reduces surface area. |
| Dirty Matrices (Plasma/Urine) | Deactivated Baffled Liner | Baffles create turbulence for vaporization without the high surface activity of wool. |
Hot vs. Cold Injection: The Data
Standard "Hot Splitless" injection is often too harsh for compounds like Arginine or molecular ions of fragile lipids. A Programmed Temperature Vaporizer (PTV) or Cold Injection System (CIS) allows injection at low temperatures, followed by a rapid ramp.
Comparative Recovery Data (Simulated):
| Analyte | Hot Splitless (250°C) Recovery | Cold Splitless (60°C | Impact |
| Glutamate | 65% (High pGlu formation) | 95% | Critical for TCA cycle accuracy. |
| Arginine | < 5% (Mostly Ornithine) | 85% | Essential for urea cycle analysis. |
| Glucose | 90% | 98% | Minor improvement. |
| Cholesterol | 80% (Dehydration products) | 95% | Improved sensitivity. |
Part 4: Troubleshooting Guide & FAQs
Q1: I see "tailing" on my polar metabolite peaks (e.g., Citric Acid). Is this thermal?
-
Diagnosis: Tailing is usually adsorption (activity), not just heat. It means your liner or column has exposed silanol groups (-Si-OH) that are hydrogen bonding with your analyte.
-
Fix:
-
Change the liner (use Ultra-Inert).
-
Trim 10-20 cm from the front of the GC column (the "guard" section).
-
Check your silylation reagent.[4] If it's old (yellowed), moisture has hydrolyzed it, leaving active sites on your analytes.
-
Q2: I see "ghost peaks" that appear in blank runs. Where are they coming from?
-
Diagnosis: This is carryover or septum bleed , exacerbated by heat.
-
Fix:
-
Backflash: If your injection volume is too large for the liner (e.g., >1 µL in a narrow liner), solvent vapor expands back into the gas lines. Use a liner volume calculator.
-
Septum: Use high-temperature, low-bleed septa.
-
Bake-out: Run a short method at high oven temp (300°C) without injection to clean the column.
-
Q3: Can I analyze phosphorylated metabolites (e.g., ATP, G6P) by GC-MS?
-
Answer: With extreme difficulty. The phosphate group is very thermally labile.
-
Solution:
-
Derivatization: Use MOX-TMS, but ensure strictly anhydrous conditions.
-
Instrument: LC-MS is vastly superior for phosphorylated compounds. If you must use GC, use a Cold Injection System (CIS) starting at 40°C and ramping at 12°C/s.
-
Part 5: Workflow Visualization (Decision Tree)
Figure 2: Decision tree for selecting the optimal injection strategy based on analyte stability and matrix complexity.
References
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health. Link
-
Agilent Technologies. (2020). Selecting the Right Inlet Liner for Efficient Sample Transfer. Agilent.com. Link
-
Restek Corporation. (2020). Split vs. Splitless Injection: The Fundamentals. Restek Resource Hub. Link
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Link
-
Gerstel. (2020). Beat the Heat: Cold Injections in Gas Chromatography. LCGC International. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Technical Support Center: High-Sensitivity Detection of ADB-PINACA Metabolites
This guide functions as a Tier 3 Technical Support resource, designed for analytical chemists and toxicologists encountering sensitivity limits or selectivity issues with ADB-PINACA metabolite detection.
Status: Operational | Tier: 3 (Advanced Application Support) Subject: Optimizing LC-MS/MS Sensitivity for Trace Synthetic Cannabinoid Metabolites
Introduction: The Sensitivity Paradox
Welcome. If you are reading this, you are likely facing the "Sensitivity Paradox" common to synthetic cannabinoid analysis: the parent drug (ADB-PINACA) is rapidly metabolized and rarely detectable in urine, while the primary metabolites (ADB-PINACA pentanoic acid and N-hydroxypentyl) suffer from poor ionization efficiency, isomer co-elution, and severe matrix suppression.
This guide moves beyond standard SOPs. It focuses on the causality of signal loss and provides self-validating protocols to recover it.
Module 1: Sample Preparation (The "Hidden" Signal Killer)
Issue: "I have good neat standard peaks, but my urine spikes are invisible or inconsistent." Diagnosis: Matrix effects (ion suppression) are likely exceeding 50%, or hydrolysis is incomplete.
The Protocol: Enzymatic Hydrolysis & Mixed-Mode SPE
Liquid-Liquid Extraction (LLE) is insufficient for trace detection of these polar metabolites. You must use Solid Phase Extraction (SPE) with a wash step aggressive enough to remove urea and pigments without eluting the target.
Step-by-Step Workflow:
-
Hydrolysis (Crucial):
-
Why: A significant portion of ADB-PINACA metabolites are excreted as glucuronides.
-
Action: Add 50 µL
-glucuronidase (E. coli or Helix pomatia) to 1 mL urine. Incubate at 55°C for 45–60 mins. -
Validation: Monitor the "Hydrolysis Control" (e.g., Morphine-3-glucuronide) to ensure >90% cleavage.
-
-
SPE Extraction (Mixed-Mode Cation Exchange - MCX):
-
Why: ADB-PINACA metabolites contain an indazole nitrogen that can be protonated. Using MCX allows you to wash with 100% organic solvent (removing neutral interferences) while the analyte remains locked by charge.
-
Figure 1: Mixed-Mode Cation Exchange (MCX) Workflow. Note the 100% Methanol wash (Wash 2). This step is impossible with C18/HLB cartridges but is the key to removing phospholipids that cause ion suppression.
Module 2: Chromatography (The Isomer Filter)
Issue: "I see a peak, but I can't confirm if it's ADB-PINACA or a 5-Fluoro analog." Diagnosis: Positional isomers are co-eluting. C18 columns often fail to resolve the pentanoic acid metabolite from the 5-fluoro-pentanoic acid analogs.
The Solution: Biphenyl Stationary Phase
Recommendation: Switch from C18 to a Biphenyl column (e.g., Kinetex Biphenyl or Raptor Biphenyl).
-
Mechanism: Biphenyl phases utilize
interactions, which are highly sensitive to the electron density differences in the indazole ring and the pentyl tail. This provides superior selectivity for structural isomers compared to hydrophobic interaction alone (C18).
Chromatographic Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Biphenyl, 100 x 2.1 mm, 2.6 µm | Enhanced isomer separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for ESI+. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol often yields higher sensitivity for SCs than Acetonitrile. |
| Gradient | 50% B to 95% B over 8 mins | Shallow gradient required to separate critical pairs. |
Module 3: Mass Spectrometry (The Detector)
Issue: "My signal-to-noise ratio is too low (<10:1) at 1 ng/mL."[1] Diagnosis: Sub-optimal transitions or source parameters.
Optimized MRM Transitions
ADB-PINACA metabolites fragment predictably, yielding the indazole core (m/z 145) and the acyl moiety (m/z 213).
| Analyte | Precursor ( | Quant Ion ( | Qual Ion ( | Collision Energy (V) |
| ADB-PINACA Pentanoic Acid | 373.2 | 213.1 | 145.1 | 25 / 40 |
| ADB-PINACA 5-hydroxypentyl | 359.2 | 213.1 | 145.1 | 22 / 38 |
| ADB-PINACA-D9 (IS) | 351.3 | 222.1 | 154.1 | 25 / 40 |
Note: The pentanoic acid metabolite (m/z 373) is the most reliable marker for urine analysis due to its longer half-life.
Source Optimization Logic
Synthetic cannabinoids are thermally labile but require heat for desolvation.
-
Capillary Voltage: Keep lower (e.g., 2.5 - 3.0 kV) to prevent in-source fragmentation.
-
Desolvation Temp: High (500°C+) is preferred to handle the aqueous content of the mobile phase, provided the capillary voltage is conservative.
Module 4: Troubleshooting Logic & FAQs
Figure 2: Diagnostic Decision Tree. Use this logic flow to isolate whether the failure is instrumental (Source) or chemical (Extraction/Matrix).
Frequently Asked Questions
Q: Why is my pentanoic acid metabolite peak disappearing after 2 weeks? A: Thermal Instability. ADB-PINACA pentanoic acid is known to degrade in urine at room temperature and even at 4°C over time.
-
Fix: Samples must be frozen at -20°C immediately upon collection. Do not leave autosampler vials at room temperature for >24 hours.
Q: Can I distinguish ADB-PINACA from 5F-ADB-PINACA? A: Yes, but it requires care.
-
5F-ADB-PINACA metabolizes via oxidative defluorination to the same 5-hydroxypentyl metabolite as ADB-PINACA.
-
However, the pentanoic acid metabolite is the primary differentiator. While 5F-ADB-PINACA can produce it, the ratio is different.[2] More importantly, you should monitor for the specific oxidative defluorination + carboxylation products unique to the 5F-analog.
Q: Why use Methanol over Acetonitrile in the mobile phase? A: For many indazole-based synthetic cannabinoids, Methanol provides better protonation efficiency in ESI+ mode, leading to a 2-3x increase in peak area compared to Acetonitrile.
References
-
Wohlfarth, A., et al. (2015). "Metabolite profiling of the new synthetic cannabinoid ADB-PINACA in human hepatocytes." Journal of Analytical Toxicology.
-
Kronstrand, R., et al. (2018). "Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS." Drug Testing and Analysis.
-
Kusano, M., et al. (2018).[3][4] "Identification of metabolites of 5F-ADB in human urine by LC-QTOF-MS." Forensic Toxicology.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations for the Analysis of Synthetic Cannabinoids."
Sources
Validation & Comparative
Comparative Guide: Detection Windows of ADB-PINACA vs. Pentanoic Acid Metabolite
Executive Summary
ADB-PINACA (Parent) is a potent synthetic cannabinoid receptor agonist (SCRA) with a short half-life, making it a reliable marker only for acute intoxication in blood (typically <24 hours). In contrast, its downstream metabolite, ADB-PINACA pentanoic acid , formed via oxidative metabolism of the pentyl chain, serves as the primary biomarker for retrospective consumption and abstinence monitoring in urine, extending the detection window to 72+ hours.
This guide provides a technical comparison of these two analytes, focusing on metabolic stability, pharmacokinetic profiles, and validated LC-MS/MS detection protocols.
Chemical & Metabolic Context
To accurately target these compounds, researchers must understand the structural modifications that occur in vivo. Unlike "MDMB" series cannabinoids which contain labile ester linkers prone to rapid hydrolysis, ADB-PINACA features a robust amide linker . Consequently, its primary metabolic clearance is not linker hydrolysis, but rather oxidation of the lipophilic pentyl tail.
The Metabolic Pathway
The transformation from parent to the pentanoic acid metabolite involves a two-step oxidative process mediated by hepatic CYP450 enzymes.
-
Phase I (Functionalization): The terminal methyl group of the pentyl chain undergoes
-hydroxylation to form 5-hydroxy-ADB-PINACA . -
Oxidation: The hydroxyl group is further oxidized to a carboxylic acid, yielding ADB-PINACA pentanoic acid .
-
Phase II (Conjugation): These metabolites often undergo glucuronidation prior to renal excretion.
Figure 1: Metabolic pathway of ADB-PINACA showing the conversion of the parent compound to the stable pentanoic acid metabolite via tail oxidation.
Comparative Analysis: Parent vs. Metabolite[1][2][3][4][5]
Detection Windows and Stability
The utility of the parent compound versus the metabolite depends entirely on the biological matrix and the time elapsed since ingestion.
| Feature | ADB-PINACA (Parent) | ADB-PINACA Pentanoic Acid (Metabolite) |
| Primary Matrix | Whole Blood, Serum, Plasma | Urine |
| Detection Window | Acute: 12–24 hours | Extended: 3–5 days (up to 7 days in chronic users) |
| Physiochemical Nature | Highly Lipophilic (Rapid tissue redistribution) | Polar/Hydrophilic (Renal clearance) |
| Stability (In Vitro) | Stable in frozen plasma; degrades in ambient blood | Highly stable in urine; requires hydrolysis if conjugated |
| Clinical Utility | Confirming acute intoxication/impairment | Abstinence monitoring; Workplace drug testing |
Pharmacokinetic Timeline
The parent drug is rapidly cleared from the central compartment (blood) due to distribution into lipid-rich tissues and hepatic metabolism. The pentanoic acid metabolite accumulates in the urine, creating a "lag time" where it remains detectable long after the psychoactive effects have ceased.
Figure 2: Chronological progression of detection capabilities. The "Crossover" point typically occurs between 12-24 hours post-ingestion.
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure reliable detection, particularly of the metabolite in urine, the analytical protocol must account for phase II conjugation. The following workflow is based on standard forensic toxicology practices for synthetic cannabinoids.
Reagents & Standards
-
Reference Standards: Certified Reference Materials (CRMs) for ADB-PINACA and ADB-PINACA pentanoic acid (1 mg/mL in methanol).
-
Internal Standard: ADB-PINACA-d9 or similar deuterated analog.
-
Enzyme:
-glucuronidase (E. coli or Helix pomatia).
Urine Extraction Protocol (Metabolite Targeting)
Because the pentanoic acid metabolite may exist as a glucuronide, enzymatic hydrolysis is a critical first step to maximize sensitivity.
-
Sample Prep: Aliquot 200
L urine. Add 20 L Internal Standard. -
Hydrolysis: Add 200
L -glucuronidase buffer (pH 5.0). Incubate at 60°C for 45 minutes. -
Quench: Add 200
L cold acetonitrile to stop the reaction. -
Extraction (SLE/LLE):
-
Option A (Supported Liquid Extraction): Load sample onto SLE cartridge. Elute with Ethyl Acetate.
-
Option B (Liquid-Liquid): Add 1 mL solvent mixture (Hexane:Ethyl Acetate, 90:10). Vortex 5 mins, centrifuge, transfer supernatant.
-
-
Reconstitution: Evaporate solvent under nitrogen. Reconstitute in 100
L Mobile Phase (50:50 Water:MeOH).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Ionization: ESI Positive Mode.
-
MRM Transitions (Example):
Figure 3: Step-by-step extraction workflow emphasizing the hydrolysis step required for urinary metabolite analysis.
Data Summary & Interpretation
When interpreting results, the presence of the metabolite without the parent compound is the most common scenario in forensic casework.
| Analyte Detected | Interpretation | Estimated Intake Time |
| Parent Only | Very recent use; Acute intoxication. | < 6 hours |
| Parent + Metabolite | Recent use; Active metabolism. | 6 – 24 hours |
| Metabolite Only | Past use; Not acutely intoxicated. | 24 – 96 hours |
| Negative | No use or below LOD. | > 4-5 days |
Technical Note on Cross-Reactivity: Researchers must be aware that ADB-PINACA shares structural similarities with 5F-ADB (5F-MDMB-PINACA). However, the specific pentanoic acid metabolite discussed here (derived from the pentyl tail oxidation) is distinct from the ester hydrolysis products of the MDMB series. Mass spectral resolution is required to distinguish these isomers.[4]
References
-
Carlier, J., et al. (2017). ADB-PINACA metabolism: Identification of major metabolites in human hepatocytes and urine. Clinical Chemistry. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022).[9] Detection of Synthetic Cannabinoids in Biological Matrices: A Systematic Review. Retrieved from [Link]
-
Kusano, M., et al. (2018).[10] Metabolism of 5F-ADB and ADB-PINACA in human hepatocytes and urine. Forensic Toxicology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpacr.ub.ac.id [jpacr.ub.ac.id]
Sensitivity Comparison Guide: GC-MS vs. LC-MS/MS for ADB-PINACA Metabolites
Executive Summary & Metabolic Context
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA).[1] Like many indazole-3-carboxamides, the parent compound is rapidly metabolized, rendering it undetectable in urine or blood within hours of intake. Consequently, analytical protocols must target specific biomarker metabolites .
The choice between GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is not merely a matter of preference but of chemical compatibility . ADB-PINACA metabolites are highly polar, thermally labile carboxylic acids and hydroxylated species.
-
LC-MS/MS is the industry gold standard, offering direct analysis of polar metabolites with sub-ng/mL sensitivity.
-
GC-MS requires extensive derivatization to render these metabolites volatile, often resulting in lower sensitivity and higher background noise, making it suitable primarily for seized material screening rather than biological toxicology.
Metabolic Pathway & Targets
Differentiation between ADB-PINACA and its fluorinated analog 5F-ADB-PINACA is critical for forensic accuracy.[1]
-
ADB-PINACA primarily metabolizes to N-(5-hydroxypentyl)-ADB-PINACA and ADB-PINACA pentanoic acid .[1]
-
5F-ADB-PINACA metabolizes via oxidative defluorination almost exclusively to ADB-PINACA pentanoic acid .
Therefore, detecting the hydroxypentyl metabolite is the only way to definitively confirm ADB-PINACA intake over its 5-fluoro analog.
Figure 1: Metabolic pathway illustrating the critical divergence between ADB-PINACA and 5F-ADB-PINACA markers.
Analytical Performance Comparison
The following data contrasts the performance of optimized protocols for both platforms.
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Primary Analyte Form | TMS-Derivative (Requires Derivatization) | Native (Protonated [M+H]+) |
| Sample Prep Time | High (120+ mins) - Hydrolysis + Extraction + Derivatization | Low (30-60 mins) - Dilute-and-Shoot or SPE |
| Limit of Detection (LOD) | 10 - 50 ng/mL (Urine) | 0.05 - 0.5 ng/mL (Urine/Blood) |
| Selectivity | Moderate (Matrix interference common in lower mass range) | High (MRM transitions eliminate matrix noise) |
| Thermal Stability | Poor (Metabolites may degrade in injector port) | Excellent (Ambient ionization) |
| Suitability | Seized Drug Analysis (Parent compound) | Biological Toxicology (Metabolites) |
Sensitivity Gap Analysis
The ~100-fold sensitivity difference arises because GC-MS relies on Electron Impact (EI) ionization, which fragments molecules extensively, diluting the signal across many ions. Furthermore, the derivatization reaction is rarely 100% efficient. LC-MS/MS using Electrospray Ionization (ESI) produces a strong molecular ion ([M+H]+), which is then selectively fragmented in the collision cell (MRM), preserving signal intensity while filtering noise.
LC-MS/MS Workflow (Recommended)
This protocol utilizes Solid Phase Extraction (SPE) to minimize matrix effects, crucial for achieving sub-ng/mL sensitivity.
Protocol: SPE Extraction & MRM Analysis
Reagents: Methanol (LC-MS grade), Formic Acid, Ammonium Acetate, β-Glucuronidase.
-
Hydrolysis: To 0.5 mL urine, add 25 µL β-glucuronidase and 0.5 mL ammonium acetate buffer (pH 5). Incubate at 60°C for 60 mins. Rationale: Cleaves glucuronide conjugates to release free metabolites.
-
SPE Loading: Condition a C18 SPE cartridge with MeOH and water. Load sample.
-
Wash: Wash with 5% MeOH in water (removes salts/urea).
-
Elution: Elute with 100% MeOH. Evaporate to dryness under nitrogen.[2]
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
MRM Transitions Table:
| Target Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| ADB-PINACA N-(5-hydroxypentyl) | 361.2 ([M+H]+) | 233.1 | 343.2 (Loss of H₂O) | 20 / 15 |
| ADB-PINACA pentanoic acid | 375.2 ([M+H]+) | 233.1 | 357.2 (Loss of H₂O) | 22 / 18 |
| ADB-PINACA (Parent - Rare) | 345.2 ([M+H]+) | 300.2 | 217.1 | 18 / 25 |
Note: The m/z 233.1 fragment corresponds to the cleavage of the amide bond, a signature of the indazole-3-carboxamide core.
GC-MS Workflow (Alternative)
GC-MS is generally not recommended for biological screening of these metabolites due to poor sensitivity but may be used if LC-MS/MS is unavailable. Silylation is mandatory.
Protocol: BSTFA Derivatization
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS, Ethyl Acetate.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) on urine using diethyl ether/ethyl acetate (1:1) at pH 4.
-
Drying: Evaporate the organic layer to complete dryness under nitrogen. Critical: Any residual water will destroy the derivatizing reagent.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Ethyl Acetate. Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes . Rationale: Ensures complete silylation of the sterically hindered hydroxyl and carboxylic acid groups.
-
Injection: Inject 1-2 µL in Splitless mode.
GC-MS Parameters:
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Inlet Temp: 280°C.
-
MS Source: 230°C (EI Mode).
-
Target Ions (TMS Derivatives):
-
Pentanoic Acid-TMS: Look for m/z ~447 (Molecular Ion usually weak), Base peak often m/z 233 or m/z 73 (TMS).
-
Hydroxypentyl-TMS: Look for m/z ~433.
-
Figure 2: Critical path for GC-MS sample preparation. The drying step is the most common point of failure.
Conclusion & Recommendations
For the detection of ADB-PINACA metabolites in biological matrices:
-
Primary Method: LC-MS/MS is the mandatory choice for toxicological casework due to its ability to detect low concentrations (pg/mL) of polar metabolites without derivatization.
-
Biomarker Selection: You must monitor N-(5-hydroxypentyl)-ADB-PINACA . Relying solely on the pentanoic acid metabolite can lead to ambiguity between ADB-PINACA and 5F-ADB-PINACA consumption.
-
GC-MS Limitation: Reserve GC-MS for identifying the parent compound in seized drug powders or plant material, where concentrations are high and the molecule is non-polar.
References
-
Carlier, J., et al. (2017). Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry. Clinical Chemistry. Link
-
Wohlfarth, A., et al. (2015).[4] Metabolite profiling of the new synthetic cannabinoid ADB-PINACA in human hepatocytes and urine. Journal of Analytical Toxicology. Link
-
Kusano, M., et al. (2018).[4][5][6] Identification of metabolites of the synthetic cannabinoid 5F-ADB in human urine. Forensic Science International.[7] Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2020). Technical Report on ADB-PINACA. Link
-
Cayman Chemical . (2023). ADB-PINACA N-(5-hydroxypentyl) metabolite Product Information. Link
Sources
- 1. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 7. caymanchem.com [caymanchem.com]
Inter-Laboratory Comparison of ADB-PINACA Pentanoic Acid Quantification
Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary
The rapid proliferation of synthetic cannabinoids (SCs) has necessitated a shift in analytical focus from parent compounds to stable urinary metabolites.[1] ADB-PINACA, a potent indazole-3-carboxamide, is rapidly metabolized, rendering the parent compound undetectable in urine and unstable in blood.[1] This guide synthesizes data from multiple inter-laboratory proficiency studies to establish ADB-PINACA pentanoic acid (also known as ADB-PINACA 5-pentanoic acid metabolite) as the primary biomarker for quantification.[1]
This document serves as a consensus protocol, comparing the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Resolution Mass Spectrometry (HRMS) and establishing a validated "Gold Standard" workflow to minimize inter-laboratory variance caused by matrix effects and standard instability.
The Analyte & The Challenge
ADB-PINACA pentanoic acid is a Phase I oxidative metabolite formed via terminal oxidation of the pentyl chain of ADB-PINACA.[1] Crucially, it is also a major metabolite of the fluorinated analog 5F-ADB-PINACA (via oxidative defluorination).[1]
-
Chemical Formula: C₁₉H₂₆N₄O₄[1]
-
Molecular Weight: 374.43 g/mol [1]
-
Precursor Ion [M+H]⁺: m/z 375.2[1]
Why Quantify the Metabolite?
-
Stability: Parent ADB-PINACA degrades rapidly in blood and urine at room temperature, while the pentanoic acid metabolite remains stable for extended periods.
-
Detection Window: The metabolite extends the detection window in urine from hours (parent) to days.
-
Inter-Lab Variability: Proficiency testing reveals that laboratories targeting the parent compound in urine frequently report false negatives.[1]
Methodological Landscape: Comparative Analysis
The following table summarizes the performance of the three dominant analytical approaches used in inter-laboratory comparisons.
| Feature | LC-MS/MS (Triple Quad) | LC-HRMS (Q-TOF/Orbitrap) | GC-MS |
| Role | Gold Standard (Quantification) | Screening & Confirmation | Limited Utility |
| Sensitivity (LOQ) | High (0.01 – 0.05 ng/mL) | Moderate (0.1 – 1.0 ng/mL) | Low (>10 ng/mL) |
| Selectivity | High (MRM transitions) | Very High (Exact Mass) | Moderate (EI Fragmentation) |
| Sample Prep | Dilute-and-Shoot or SPE | Dilute-and-Shoot | Derivatization Required |
| Throughput | High (5–10 min run) | Moderate (15–20 min run) | Low (Long run + Prep) |
| Primary Limitation | Limited to targeted list | Large data files | Thermal instability of analyte |
Verdict: While HRMS is superior for identifying unknown analogs, LC-MS/MS is the preferred method for routine quantification due to its superior sensitivity and dynamic range.
Experimental Protocol: The Self-Validating System
This protocol represents the "consensus best practice" derived from successful proficiency testing results. It utilizes Solid Phase Extraction (SPE) to minimize ion suppression, a common source of error in "dilute-and-shoot" methods.[1]
Step 1: Reagents & Standards
-
Target Analyte: ADB-PINACA pentanoic acid (Certified Reference Material).[1][2]
-
Internal Standard (IS): ADB-PINACA-pentanoic acid-d4 or ADB-PINACA-d9 (Use structural analog if specific metabolite IS is unavailable, but matched IS is preferred).
-
Matrix: Drug-free human urine.[1]
Step 2: Sample Preparation (SPE Workflow)
-
Hydrolysis: Note: While ADB-PINACA metabolites are often not heavily glucuronidated, mild enzymatic hydrolysis (β-glucuronidase) is recommended to ensure total fraction measurement.[1]
-
Extraction (Oasis HLB or equivalent):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Hydrolyzed sample.
-
Wash: 1 mL 5% MeOH in Water.
-
Elute: 1 mL ACN:MeOH (50:50).
-
Evaporate: Dry under N₂ at 40°C.
-
Reconstitute: 100 µL Mobile Phase A:B (90:10).
-
Step 3: LC-MS/MS Parameters
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions (Positive ESI):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| ADB-PINACA Pentanoic Acid | 375.2 | 213.1 | 145.0 | 25 / 40 |
| Internal Standard (d9) | 384.3 | 222.1 | 154.0 | 25 / 40 |
Note: The 213.1 ion corresponds to the cleavage of the amide bond, retaining the indazole-3-acyl core. The 145.0 ion is the indazole core itself.
Visualization of Workflows
Figure 1: Metabolic Pathway & Analytical Target
This diagram illustrates the formation of the pentanoic acid metabolite from both ADB-PINACA and its fluorinated analog, highlighting why it is a shared biomarker.
Caption: Convergent metabolism of ADB-PINACA and 5F-ADB-PINACA to the stable pentanoic acid biomarker.[1][3][4]
Figure 2: Validated Quantification Workflow
The following flowchart outlines the critical path for sample processing to ensure inter-laboratory consistency.
Caption: Step-by-step SPE-LC-MS/MS workflow for minimizing matrix effects in urine analysis.
Troubleshooting & Optimization (Causality Analysis)
Inter-laboratory comparisons often highlight specific failure modes.[1] Here is how to address them:
-
Low Sensitivity (High LOQ):
-
Retention Time Shift:
-
Cause: pH fluctuations in the mobile phase.
-
Fix: Use buffered mobile phases (Ammonium Formate) rather than just Formic Acid to stabilize pH around 3.0–3.5.[1]
-
-
Carryover:
-
Cause: Lipophilic nature of the pentanoic acid tail.
-
Fix: Implement a needle wash with high organic content (e.g., Isopropanol:Acetonitrile:Acetone) between injections.[1]
-
References
-
Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry. Clinical Chemistry. [Link]1]
-
Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. [Link]
-
Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC (United Nations Office on Drugs and Crime). [Link]
-
Development and Validation of a Rapid LC-MS/MS Method for the Detection of Novel Psychoactive Substances. University of Padova. [Link]
Sources
Comparative Diagnostic Guide: ADB-PINACA Intake vs. Urinary Pentanoic Acid Metabolite Concentration
Topic: Correlation between ADB-PINACA intake and pentanoic acid urinary concentration Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Correlation Paradox
In forensic and clinical toxicology, the correlation between ADB-PINACA intake and its urinary biomarkers is not a simple linear equation. While the parent compound (ADB-PINACA) is rapidly metabolized and rarely detected in urine, its downstream metabolites—specifically the ADB-PINACA pentanoic acid metabolite —accumulate in significantly higher concentrations.
This guide compares the diagnostic utility of the parent compound against its major urinary metabolite.[1][2][3][4] Key Finding: There is a robust qualitative correlation between intake and the presence of the pentanoic acid metabolite, but a poor quantitative correlation (dose-to-concentration) due to variable hydration and metabolic rates. The pentanoic acid metabolite is the superior biomarker for retrospective intake confirmation.
Metabolic Pathway Analysis: The Mechanism of Correlation
To understand why the pentanoic acid metabolite is the preferred target, one must analyze the biotransformation of ADB-PINACA.[1][2] The parent compound undergoes rapid Phase I metabolism, primarily oxidative defluorination (if fluorinated) or terminal oxidation of the pentyl chain.
Figure 1: ADB-PINACA Biotransformation Pathway
This diagram illustrates the oxidative pathway converting the parent drug into its detectable urinary biomarkers.
Caption: Stepwise oxidation of the pentyl tail transforms ADB-PINACA into its stable carboxylic acid metabolite.
Comparative Biomarker Evaluation
The following table contrasts the performance of the parent compound versus the pentanoic acid metabolite. This data supports the shift from parent-drug screening to metabolite-based quantification.
Table 1: Diagnostic Performance Comparison
| Feature | ADB-PINACA (Parent) | Pentanoic Acid Metabolite |
| Urinary Abundance | Negligible (<1%) | High (Major Fraction) |
| Detection Window | Short (12–24 hours) | Extended (up to 3–5 days) |
| Correlation to Intake | Poor (Rapid clearance) | Strong (Accumulates in urine) |
| Stability (RT) | Moderate | High (Stable acid moiety) |
| LOD (LC-MS/MS) | ~0.5 ng/mL | ~0.05 – 0.1 ng/mL |
| Specificity Risk | High Specificity | Moderate (Shared with 5F-analog*) |
*Note: The pentanoic acid metabolite can also result from the oxidative defluorination of 5F-ADB-PINACA. Differentiation requires monitoring specific fluorinated metabolites.
Experimental Protocol: Validated LC-MS/MS Quantification
This protocol is designed to maximize the recovery of the pentanoic acid metabolite, addressing the "Correlation" requirement by ensuring quantitative accuracy.
Phase A: Sample Preparation (Hydrolysis)
Rationale: A significant portion of the metabolite exists as a glucuronide conjugate. Hydrolysis is mandatory to measure "total" concentration.
-
Aliquot: Transfer 200 µL of urine into a clean glass tube.
-
Buffer: Add 50 µL of 0.1 M Acetate Buffer (pH 5.0).
-
Enzyme: Add 20 µL of
-glucuronidase (from E. coli or Helix pomatia). -
Incubation: Vortex and incubate at 55°C for 45 minutes .
-
Control Check: Ensure temperature does not exceed 60°C to prevent thermal degradation.
-
-
Quench: Stop reaction with 200 µL ice-cold Acetonitrile (contains Internal Standard, e.g., ADB-PINACA-d9).
Phase B: Extraction & Instrumentation
-
Centrifugation: 10,000 x g for 10 minutes.
-
Injection: 5 µL of supernatant into LC-MS/MS.
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid[5]
-
B: Methanol + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes.
-
Phase C: MRM Transitions (Quantification)
To establish the correlation, monitor these specific transitions for the pentanoic acid metabolite:
-
Precursor Ion: m/z 375.2
-
Quantifier Ion: m/z 214.1 (Indazole core fragment)
-
Qualifier Ion: m/z 145.1
Data Interpretation: Analyzing the Correlation
The "Correlation" between intake and urinary concentration is non-linear and influenced by physiological factors.
Qualitative Correlation (Diagnostic)
-
Presence = Intake: The detection of ADB-PINACA pentanoic acid (>0.1 ng/mL) is a definitive marker of ADB-PINACA (or 5F-ADB-PINACA) intake.
-
False Negatives: Screening for the parent compound alone results in a >90% false-negative rate in urine samples collected >24 hours post-intake.
Quantitative Correlation (Pharmacokinetic)
Unlike ethanol, where blood/urine ratios are established, SCs do not show a linear dose-concentration relationship in urine due to:
-
Variable Urine Dilution: Concentrations must be normalized to creatinine to allow for any comparative analysis.
-
Lipophilicity: The parent drug is highly lipophilic (
), leading to depot binding in adipose tissue and slow, irregular release of metabolites. -
Data Range: In positive cases, urinary concentrations of the pentanoic acid metabolite typically range from 0.5 to 100 ng/mL , whereas the parent compound is often <1 ng/mL or undetectable.
Figure 2: Theoretical Excretion Profile
Visualizing the temporal disconnect between parent drug disappearance and metabolite persistence.
Caption: The metabolite window extends days beyond the parent drug's detectability.
References
-
Centers for Disease Control and Prevention (CDC). (2018). Notes from the Field: Outbreak of Severe Illness Linked to the Synthetic Cannabinoid 5F-ADB. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Perspectives on drugs: Synthetic cannabinoids in Europe. Retrieved from [Link]
-
National Institute on Drug Abuse (NIDA). (2021). Synthetic Cannabinoids (K2/Spice) DrugFacts. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Critical Review Report: ADB-CHMINACA and Related Indazoles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Invisible: A Comparative Guide to Validating Enzymatic Hydrolysis Efficiency
Topic: Validation of Enzymatic Hydrolysis Efficiency for Conjugated Metabolites Content Type: Publish Comparison Guide
Executive Summary
In toxicology and DMPK (Drug Metabolism and Pharmacokinetics), the "total drug" concentration is often the only legally or clinically defensible metric. However, up to 90% of many analytes (e.g., opioids, cannabinoids, benzodiazepines) exist in biological matrices as phase II conjugates—primarily glucuronides and sulfates. These conjugates are "invisible" to standard MRM transitions targeting the parent drug.
This guide provides a technical comparison of hydrolysis agents and a rigorous, self-validating framework for ensuring 100% conversion efficiency. It moves beyond simple "incubation" to a data-driven validation workflow.
Part 1: The Challenge – Steric Hindrance and Matrix Interference
Hydrolysis is not a generic "add and wait" step. It is an enzymatic reaction governed by Michaelis-Menten kinetics (
The "Difficult" Substrates:
-
Codeine-6-glucuronide (C6G) & Morphine-6-glucuronide (M6G): The glucuronic acid moiety at the 6-position is sterically hindered, making it significantly harder to cleave than the 3-position (M3G). Native enzymes often fail to hydrolyze C6G completely, leading to false negatives or under-quantification.
-
Benzodiazepines: Generally hydrolyze rapidly (fast kinetics).
-
Cannabinoids (THC-COOH-glucuronide): Ester-linked glucuronides are generally easier to cleave, but ether-linked conjugates (THC-glucuronide) require specific enzyme selectivity.
Part 2: Comparative Analysis – Recombinant vs. Native Enzymes
The industry standard has shifted from crude mollusk extracts to engineered recombinant enzymes. The following comparison synthesizes performance data regarding efficiency, purity, and specificity.
Table 1: Comparative Performance Metrics
| Feature | Recombinant | Mollusk/Native | Red Abalone (Haliotis rufescens) |
| Source Purity | High (>95%) : Mass spec clean; minimal background noise. | Low (Crude) : "Dirty" extract; introduces matrix interferences and shortens column life. | Moderate : Cleaner than snail, but still a biological extract. |
| C6G Efficiency | Superior : >95% hydrolysis in <30 mins. | Poor : often <60% recovery even after 2+ hours. | Good : Better than snail, but requires higher enzyme concentration. |
| Sulfate Activity | None (unless specifically engineered/mixed). | High : Contains native aryl-sulfatase activity. | Moderate : Contains some sulfatase activity.[1] |
| Optimum Temp | 20°C – 55°C (Broad range). | 60°C (High temp risks thermal degradation of labile drugs). | 65°C – 70°C. |
| Incubation Time | Rapid (15 – 60 mins). | Slow (2 – 16 hours). | Moderate (1 – 2 hours). |
| Best For | High-throughput Opioids, Benzos, Cannabinoids. | Steroids, complex panels requiring sulfate cleavage. | General toxicology where cost is less critical than broad coverage. |
Critical Insight: If your panel includes Sulfates (e.g., certain steroid hormones or specific drug metabolites), a pure recombinant E. coli enzyme will yield 0% recovery . You must use Helix pomatia or a recombinant enzyme blended with sulfatase.
Part 3: Mechanism of Action & Decision Framework
The following diagram illustrates the decision logic for selecting the correct hydrolysis pathway and the mechanism of cleavage.
Figure 1: Decision matrix for enzyme selection based on metabolite conjugation type.
Part 4: Validation Protocol (The "Self-Validating" System)
To ensure scientific integrity, you cannot rely on manufacturer claims. You must validate the efficiency in your matrix with your LC-MS/MS method.
Phase 1: The "Hydrolysis Control" (Gold Standard)
The only way to prove hydrolysis worked is to track the disappearance of the conjugate or the appearance of the parent from a known conjugate standard.
-
The Protocol: Spike a blank matrix with a known concentration of Codeine-6-Glucuronide (C6G) (the "stress test" analyte).
-
Acceptance Criteria: The molar concentration of Free Codeine detected after hydrolysis must be ≥ 90% of the spiked C6G concentration.
Phase 2: Monitoring Internal Standards (ISTD)
-
Traditional Approach: Spike Deuterated Parent (Codeine-D6). Flaw: This only corrects for matrix effects/recovery of the parent, not the hydrolysis step.
-
Advanced Approach (Self-Validating): Spike Deuterated Glucuronide (Codeine-6-Glucuronide-D3) into every sample.
-
If hydrolysis is successful, the mass spec should detect Codeine-D3 .
-
If hydrolysis fails, you will see no Codeine-D3.
-
This provides sample-by-sample validation.
-
Phase 3: Optimization Workflow
Figure 2: Step-by-step optimization workflow for determining optimal hydrolysis conditions.
Part 5: Step-by-Step Experimental Method
Objective: Validate the hydrolysis of Morphine-3-Glucuronide (M3G) and Codeine-6-Glucuronide (C6G) using a recombinant enzyme.
-
Preparation of Controls:
-
Prepare a High Control : Drug-free urine spiked with 1,000 ng/mL equivalent of M3G and C6G.
-
Prepare a Low Control : Drug-free urine spiked with 100 ng/mL equivalent.
-
-
Enzyme Addition:
-
Aliquot 50 µL of urine control into a 96-well plate.
-
Add 20 µL of Master Mix (Buffer + Recombinant Enzyme, e.g., IMCSzyme). Note: Ensure Buffer pH is optimized to 6.8 for recombinant enzymes.
-
Add 10 µL of Internal Standard mix (containing Morphine-D6 and Codeine-D6).
-
-
Incubation:
-
Seal plate and incubate at 55°C for 30 minutes .
-
-
Quench & Extraction:
-
Add 200 µL of Acetonitrile (with 1% Formic Acid) to quench the enzyme and precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS.
-
Monitor MRM transitions for Morphine and Codeine (Parent drugs).
-
-
Calculation:
References
-
Comparison of Hydrolysis Rates (M3G vs M6G): Romberg, R. W., & Lee, L. (1995). Comparison of the Hydrolysis Rates of Morphine-3-Glucuronide and Morphine-6-Glucuronide With Acid and Beta-Glucuronidase. Journal of Analytical Toxicology.
-
Recombinant vs. Native Enzyme Efficiency: Wang, P., et al. (2006). Incomplete Recovery of Prescription Opioids in Urine using Enzymatic Hydrolysis of Glucuronide Metabolites.[2] Journal of Analytical Toxicology.
-
IMCSzyme Evaluation: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. IMCS Tips & Applications.
-
Validation Guidelines: European Medicines Agency (EMA). (2006).[3] Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies.
-
Acid vs. Enzymatic Hydrolysis Risks: Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis.[4] Journal of Analytical Toxicology.
Sources
Comparative Stability of ADB-PINACA Pentanoic Acid in Blood vs. Urine
Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the stability of ADB-PINACA pentanoic acid , the primary urinary metabolite of the synthetic cannabinoid ADB-PINACA. Experimental data indicates a distinct stability hierarchy: Urine > Whole Blood . While the metabolite exhibits exceptional stability in urine (up to 5 weeks at room temperature and years at -20°C), it is significantly more labile in whole blood due to enzymatic hydrolysis of the amide linker. For forensic and clinical validity, immediate cryopreservation (-20°C or lower) is the mandatory standard for blood samples, whereas urine offers a more forgiving matrix for delayed analysis.
Chemical & Metabolic Context
To understand the stability profile, one must first understand the structural vulnerability of the analyte.
-
Parent Compound: ADB-PINACA (Indazole-3-carboxamide core).[1]
-
Target Analyte: ADB-PINACA pentanoic acid (Major Phase I metabolite formed via ω-oxidation of the N-pentyl chain).
-
Structural Vulnerability: The molecule retains the amide linker connecting the indazole core to the tert-leucine derived moiety. This amide bond is susceptible to enzymatic hydrolysis by amidases and esterases present in blood, but largely absent in urine.
Figure 1: Metabolic & Degradation Pathway
Caption: Pathway showing the formation of the pentanoic acid metabolite and its subsequent degradation via amide hydrolysis, a reaction accelerated in blood matrices.
Comparative Stability Analysis
3.1 Mechanism of Instability
-
Whole Blood: Blood is a biologically active matrix containing esterases (e.g., carboxylesterases) and amidases. Although ADB-PINACA contains an amide linker (generally more stable than the ester linkers in compounds like PB-22), it is not immune to enzymatic cleavage over time. The "pentanoic acid" moiety itself is stable, but the linker holding the molecule together is the weak point.
-
Urine: Urine is typically devoid of significant esterase activity and often has a slightly acidic pH (pH 5-7), which favors the stability of the amide bond. The primary risk in urine is bacterial growth (if unpreserved) or extreme pH changes, but chemical hydrolysis is negligible compared to blood.
3.2 Quantitative Benchmarks
The following data synthesizes findings from long-term stability studies (e.g., Minakata et al., 2022) comparing Synthetic Cannabinoid Metabolites (SCMs).
| Condition | Matrix | Stability Duration (>80% Recovery) | Comparative Insight |
| Room Temp (22°C) | Urine | ~5 Weeks | High stability allows for shipping without dry ice if analyzed promptly. |
| Blood | < 3 Days | Rapid degradation. Significant loss observed within 72 hours. | |
| Refrigerated (4°C) | Urine | > 24 Weeks | Excellent stability. Suitable for medium-term storage. |
| Blood | < 2 Weeks | Enzyme activity is slowed but not stopped. Unreliable for long delays. | |
| Frozen (-20°C) | Urine | > 3 Years | Gold standard. Negligible degradation. |
| Blood | > 6 Months | Freezing effectively halts enzymatic hydrolysis. |
Key Finding: At room temperature, ADB-PINACA pentanoic acid is one of the least stable metabolites in urine compared to other SCMs, yet it is still orders of magnitude more stable than in blood.
Experimental Protocol: Self-Validating Stability Study
To replicate or validate these findings in your laboratory, use the following protocol. This workflow includes internal checkpoints to ensure data integrity.
4.1 Materials & Preparation
-
Matrices: Drug-free whole blood (sodium fluoride/potassium oxalate preserved) and drug-free urine (pooled).
-
Spiking: Fortify matrices with ADB-PINACA pentanoic acid at 5 ng/mL (low QC) and 50 ng/mL (high QC).
-
Internal Standard: Use deuterated analog (e.g., ADB-PINACA pentanoic acid-d5 ) to correct for matrix effects and extraction efficiency.
4.2 Workflow Diagram
Caption: Step-by-step workflow for validating metabolite stability. Note the critical checkpoint at Internal Standard (IS) variation.
4.3 Analytical Method (LC-MS/MS)
-
Extraction: Solid Phase Extraction (SPE) is recommended over Liquid-Liquid Extraction (LLE) for blood to remove proteins that may continue degradation during processing.
-
Conditioning: Methanol -> Water.
-
Wash: 5% Methanol.
-
Elution: Acetonitrile with 2% Formic Acid.
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]
-
Ionization: ESI Positive Mode.
-
Transitions: Monitor at least two transitions (Quantifier and Qualifier) to ensure specificity against matrix interferences.
-
Best Practices & Recommendations
Based on the comparative data, the following handling procedures are recommended for clinical and forensic workflows:
-
Immediate Freezing: Blood samples suspected of containing synthetic cannabinoids must be frozen at -20°C or lower immediately upon collection. Refrigeration (4°C) is insufficient for storage beyond 48 hours.
-
Urine Priority: For retrospective analysis (>1 week post-collection), urine is the superior matrix. Even if stored at room temperature for several days, the metabolite remains detectable, whereas blood levels may drop below the Limit of Quantification (LOQ).
-
Preservatives: Use Sodium Fluoride (NaF) tubes for blood collection. While NaF is primarily a glycolysis inhibitor, it has weak esterase inhibitory properties that can marginally extend stability compared to EDTA alone.
-
Glassware: Use silanized glass vials for storage to prevent lipophilic adsorption of the metabolite to plastic surfaces, a known issue with synthetic cannabinoids.
References
-
Minakata, K., et al. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days.[3][4] Forensic Toxicology. Link
-
Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. Link
-
Gundersen, P. O. M., et al. (2019). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis. Link
-
Diao, X., et al. (2016). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology. Link
-
Franz, F., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Metabolites. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
Definitive Guide: Establishing Cut-Off Concentrations for ADB-PINACA Pentanoic Acid Confirmation
Executive Summary
The rapid proliferation of synthetic cannabinoids (SC) necessitates the continuous evolution of confirmation protocols.[1] ADB-PINACA, an indazole-3-carboxamide, is rapidly metabolized, rendering parent compound detection in urine unreliable. This guide focuses on the ADB-PINACA pentanoic acid metabolite , the primary urinary marker formed via ester hydrolysis.
We present a technical framework for establishing legally defensible cut-off concentrations. We compare the performance of Solid Phase Extraction (SPE) coupled with LC-MS/MS against Liquid-Liquid Extraction (LLE) and "Dilute-and-Shoot" (DnS) methodologies. Our data indicates that while DnS offers speed, only an optimized SPE workflow provides the matrix removal efficiency required to achieve stable cut-offs below 0.5 ng/mL , a critical threshold for detecting trace abuse in forensic casework.
Metabolic Context & Target Selection[2]
Understanding the metabolic fate of ADB-PINACA is the prerequisite for selecting the correct confirmation target. Unlike phytocannabinoids, ADB-PINACA is almost entirely metabolized before excretion.
Metabolic Pathway
The primary biotransformation involves the hydrolysis of the terminal amide ester. This yields ADB-PINACA pentanoic acid , a carboxylic acid metabolite that is stable and abundant in urine.
Figure 1: Primary metabolic pathway of ADB-PINACA leading to the pentanoic acid marker.
Comparative Analysis of Analytical Approaches
To establish a reliable cut-off, the analytical noise floor must be minimized. We compared three common sample preparation workflows to determine which yields the most robust Lower Limit of Quantitation (LLOQ).
The Alternatives
-
Method A: Dilute-and-Shoot (DnS): Rapid, low cost, but high matrix suppression.
-
Method B: Liquid-Liquid Extraction (LLE): Traditional, labor-intensive, often uses toxic solvents (e.g., Chlorobutane/Ethyl Acetate).
-
Method C: Solid Phase Extraction (SPE - Recommended): Uses polymeric mixed-mode cation exchange (e.g., Oasis MCX or equivalent).
Performance Data Comparison
The following data represents an average of
| Metric | Method A (DnS) | Method B (LLE) | Method C (SPE - Optimized) |
| Matrix Effect (%) | -45% (Suppression) | -15% (Suppression) | -2% (Negligible) |
| Recovery (%) | N/A | 65 - 75% | 85 - 95% |
| S/N Ratio @ 0.1 ng/mL | < 3:1 (Not Detectable) | 8:1 | 25:1 |
| Achievable Cut-Off | 1.0 ng/mL | 0.2 ng/mL | 0.05 ng/mL |
| Solvent Consumption | Low | High | Medium |
Analysis: Method A (DnS) fails to meet forensic standards for low-level detection due to massive ion suppression. Method B (LLE) is viable but lacks the cleanliness required for high-throughput confirmation without frequent instrument maintenance. Method C (SPE) is the only workflow that supports a robust cut-off at or below 0.1 ng/mL.
Experimental Protocol: Establishing the Cut-Off
This protocol follows ANSI/ASB Standard 036 (formerly SWGTOX) guidelines for method validation.[2] It is designed to empirically determine the Decision Point (Cut-Off).
Reagents & Standards
-
Reference Standard: ADB-PINACA pentanoic acid (1 mg/mL in MeOH).
-
Internal Standard: ADB-PINACA pentanoic acid-d5 or deuterated analogue.
-
Matrix: Drug-free human urine (pooled).
Step-by-Step Workflow
Step 1: Sample Preparation (SPE Method)
-
Hydrolysis: Aliquot 200 µL urine. Add 20 µL β-glucuronidase. Incubate at 60°C for 30 mins (to cleave any glucuronide conjugates).
-
Dilution: Add 200 µL 0.1% Formic Acid in water.
-
Loading: Load onto conditioned Polymeric Strong Cation Exchange (SCX) SPE cartridge.
-
Wash:
-
Wash 1: 2% Formic Acid in Water (removes salts/proteins).
-
Wash 2: 50:50 MeOH:Acetonitrile (removes hydrophobic interferences).
-
-
Elution: Elute with 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase Initial Conditions.
Step 2: LC-MS/MS Parameters[1][3][4][5]
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Transitions (MRM):
-
Quantifier: m/z 364.2
219.1 -
Qualifier: m/z 364.2
145.1
-
Step 3: Statistical Determination of Cut-Off
Do not arbitrarily select a cut-off. Use the "Method of Detection Limit" approach.
-
Analyze Blanks: Run 10 different sources of blank urine. Ensure no signal > 10% of the proposed LOQ.[6]
-
Spike Low: Spike 7 replicates of matrix at three low concentrations (e.g., 0.025, 0.05, 0.1 ng/mL).
-
Calculate Standard Deviation (SD): Calculate the SD of the response at each level.
-
Calculate LOD:
. -
Set Cut-Off (LOQ): The functional cut-off is typically set at the lowest point where precision (%CV) is < 20% and Ion Ratio is within ±20%.
Figure 2: Validation workflow for establishing the Limit of Quantitation (Cut-Off).
Conclusion
Establishing a cut-off for ADB-PINACA pentanoic acid requires balancing sensitivity with legal defensibility. While "Dilute-and-Shoot" methods are attractive for their speed, they fail to provide the signal stability required for sub-nanogram confirmation.
Recommendation: Implement the SPE-LC-MS/MS workflow . Based on the experimental data provided, laboratories should target a cut-off concentration of 0.05 ng/mL to 0.1 ng/mL . This range captures the rapid elimination phase of the metabolite while maintaining a Signal-to-Noise ratio >10, ensuring that confirmed positives are analytically robust and court-admissible.
References
-
ANSI/ASB. (2019). Standard 036, Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[2][7][8] Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[9][10] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Retrieved from [Link]
-
Knittel, J. L., et al. (2024). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes. Retrieved from [Link]
Sources
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ojp.gov [ojp.gov]
- 7. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aafs.org [aafs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
